Phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |
| Record name | Phenylacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021656 | |
| Record name | Phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |
| Record name | Phenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenylacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | Phenylacetic acid | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | PHENYLACETIC ACID | |
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Flash Point |
132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
| Record name | Phenylacetic acid | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
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| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | Phenylacetic acid | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |
| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
| Record name | Phenylacetic acid | |
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| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |
CAS No. |
103-82-2, 17303-65-0, 51146-16-8 | |
| Record name | Phenylacetic acid | |
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| Record name | Benzeneacetic acid, labeled with tritium | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylacetic acid | |
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| Record name | Phenylacetic acid | |
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| Record name | Benzeneacetic acid | |
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| Record name | Phenylacetic acid | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
76.7 °C, 76.5 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
| Record name | Phenylacetic acid | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Biosynthesis and Metabolic Pathways of Paa
PAA Biosynthesis in Plants
Phenylacetic acid (PAA), a naturally occurring auxin in plants, is synthesized through various pathways primarily originating from the amino acid L-phenylalanine. nih.govoup.com While sharing precursors with other significant plant compounds, the biosynthesis of PAA involves distinct enzymatic steps and regulatory mechanisms.
The principal route for PAA formation in the plant kingdom is derived from L-phenylalanine (Phe). biorxiv.org This origination point underscores the integration of PAA synthesis with the broader network of aromatic amino acid metabolism. The conversion of Phe to PAA is not a single reaction but a multi-step process that can follow several parallel routes, often distinguished by their key intermediates and enzymatic catalysts.
The most widely recognized pathway for PAA biosynthesis begins with the transamination of L-phenylalanine to produce phenylpyruvate (PPA). oup.combiorxiv.orgchempedia.info This reaction is a critical entry point, diverting Phe from protein synthesis and other metabolic fates toward the production of PAA. Following its formation, PPA undergoes decarboxylation to yield this compound. oup.combiorxiv.org This core pathway shares a similar chemical logic with the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), from tryptophan, which also proceeds through a pyruvic acid intermediate (indole-3-pyruvic acid). oup.comnih.gov While the general steps are established, the specific enzymes catalyzing these conversions in all plant species are an area of ongoing research. oup.combiorxiv.org In various microorganisms, a similar three-step process is observed: the transamination of phenylalanine, decarboxylation of phenylpyruvate, and a subsequent oxidation of phenylacetaldehyde (B1677652). researchgate.net
Table 1: Key Steps in the Phenylpyruvate Pathway of PAA Biosynthesis
| Step | Precursor | Product | Reaction Type |
|---|---|---|---|
| 1 | L-Phenylalanine | Phenylpyruvate (PPA) | Transamination |
| 2 | Phenylpyruvate (PPA) | This compound (PAA) | Decarboxylation |
The transamination of L-phenylalanine to phenylpyruvate is catalyzed by a class of enzymes known as aminotransferases. While the specific enzymes responsible for this step in PAA synthesis are still under investigation across the plant kingdom, a phenylpyruvate aminotransferase from petunia has been identified as a key player in this conversion. oup.combiorxiv.orgoup.com Research in petunia has also uncovered an alternative pathway for phenylalanine biosynthesis that utilizes a cytosolic tyrosine:phenylpyruvate aminotransferase, which links the breakdown of tyrosine to the synthesis of phenylalanine. nih.gov Although the TAA1 family of aminotransferases, known for its role in IAA biosynthesis, has been proposed to facilitate the conversion of Phe to PPA, its contribution to the PAA pool in vivo is debated. nih.gov
An alternative, secondary route for PAA biosynthesis also originates from L-phenylalanine but proceeds through a different intermediate: phenylacetaldehyde (PAAld). oup.combiorxiv.org In this pathway, Phe is first converted to PAAld by enzymes such as phenylacetaldehyde synthase. oup.combiorxiv.org Subsequently, PAAld is oxidized to form the final product, PAA. oup.combiorxiv.org This oxidative step is thought to be carried out by members of the aldehyde dehydrogenase (ALDH) superfamily. Specifically, research on maize has indicated that four isoforms of aldehyde dehydrogenase family 2 (ALDH2) are highly effective at converting aromatic aldehydes, including PAAld, to their corresponding carboxylic acids. oup.combiorxiv.orgoup.com
Table 2: Enzymes and Intermediates in the Phenylacetaldehyde Pathway
| Enzyme | Precursor | Intermediate/Product |
|---|---|---|
| Phenylacetaldehyde Synthase | L-Phenylalanine | Phenylacetaldehyde (PAAld) |
| Aldehyde Dehydrogenase (e.g., ALDH2) | Phenylacetaldehyde (PAAld) | This compound (PAA) |
The concentration of PAA in plants is significantly influenced by the activity of arogenate dehydratase (ADT). nih.gov This enzyme functions upstream in the synthesis of PAA's precursor, L-phenylalanine. ADT catalyzes the conversion of arogenate into L-phenylalanine, a crucial final step in the phenylalanine biosynthesis pathway. oup.combiorxiv.orgnih.govwikipedia.org By controlling the supply of Phe, ADT indirectly regulates the amount of substrate available for PAA synthesis. nih.gov Studies in the model plant Arabidopsis thaliana have demonstrated this relationship clearly. Overexpression of the genes ADT4 or ADT5 led to a significant increase in PAA levels, while mutations that knock out ADT genes resulted in a decrease in PAA concentrations. nih.govnih.gov The Arabidopsis genome contains six identified members of the ADT gene family, designated ADT1 through ADT6. frontiersin.org
In addition to the primary biosynthetic routes, plants possess minor pathways for PAA synthesis that are activated under conditions of stress. oup.combiorxiv.org One such pathway involves the enzyme CYP79A2, a member of the cytochrome P450 family. oup.combiorxiv.orgoup.com When activated by stress, CYP79A2 converts L-phenylalanine into phenylacetaldoxime. oup.combiorxiv.orgoup.com In maize, this phenylacetaldoxime is then converted directly into PAA. oup.combiorxiv.orgoup.com This stress-inducible pathway highlights the role of PAA in plant defense responses. For instance, plants have been observed to increase their production of PAA following attacks by herbivores. biorxiv.org Furthermore, the external application of PAA has been shown to afford protection to plants against certain fungal pathogens. biorxiv.org
Novel and Alternative Biosynthetic Routes
One alternative route involves the conversion of phenylalanine to phenylacetaldehyde (PAAld). oup.combiorxiv.org This reaction can be catalyzed by enzymes such as phenylacetaldehyde synthase. oup.com Subsequently, PAAld is oxidized to form PAA, a reaction potentially carried out by enzymes from the aldehyde dehydrogenase family. oup.combiorxiv.org For instance, four maize aldehyde dehydrogenase isoforms have demonstrated high activity toward various aromatic aldehydes, including PAAld. oup.combiorxiv.org
Another minor, often stress-activated, pathway proceeds through phenylacetaldoxime (PAOx), an intermediate derived from phenylalanine. oup.comnih.govbiorxiv.org In maize, the enzyme CYP79A2 is involved in converting phenylalanine to PAOx, which can then be directly converted to PAA. oup.combiorxiv.org A recent study also implicated benzyl (B1604629) cyanide as an intermediate in the PAOx-derived PAA biosynthesis pathway in maize and sorghum. nih.gov The existence of these alternative pathways suggests a more complex and robust network for PAA biosynthesis than previously understood. nih.gov
PAA Metabolism in Plants
The metabolic regulation of PAA is crucial for maintaining auxin homeostasis and is primarily achieved through conjugation, a process that modifies PAA by attaching other molecules to it. This process parallels the metabolism of the principal auxin, Indole-3-acetic acid (IAA), and often involves shared enzymatic machinery. oup.comresearchgate.netbiorxiv.org
PAA can be inactivated or stored through conjugation with amino acids or sugars, forming PAA-amino acid conjugates and PAA-glucose conjugates, respectively. nih.govresearchgate.net These modifications alter the biological activity and mobility of PAA within the plant. unl.edu
Plants conjugate PAA with various amino acids. The most well-known conjugates are phenylacetyl-aspartate (PAA-Asp) and phenylacetyl-glutamate (PAA-Glu). nih.govmdpi.com Recent comprehensive metabolic studies have expanded this list, identifying several previously unreported endogenous PAA metabolites. researchgate.netbiorxiv.org Through liquid chromatography-mass spectrometry (LC-MS) screening across different plant species, researchers have discovered phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val). oup.combiorxiv.orgoup.comresearchgate.net
These novel conjugates were detected in various plant tissues. For example, PAA-Phe and PAA-Val were found in the shoots and roots of certain plants, while PAA-Leu was detected in the roots. oup.com The concentrations of these newly identified conjugates are generally low, often below 2 pmol g⁻¹ FW. oup.com
Table 1: Recently Identified Endogenous PAA-Amino Acid Conjugates in Plants
| PAA-Amino Acid Conjugate | Abbreviation | Plant Species/Tissue Detected | Reference |
|---|---|---|---|
| Phenylacetyl-leucine | PAA-Leu | Arabidopsis, Pea, Wheat (cotyledon), Plant roots | oup.comoup.comresearchgate.net |
| Phenylacetyl-phenylalanine | PAA-Phe | Arabidopsis, Pea, Wheat (cotyledon), Plant shoots and roots | oup.comoup.comresearchgate.net |
| Phenylacetyl-valine | PAA-Val | Arabidopsis, Pea, Wheat (cotyledon), Plant shoots and roots | oup.comoup.comresearchgate.net |
| Phenylacetyl-aspartate | PAA-Asp | Arabidopsis | oup.comnih.gov |
| Phenylacetyl-glutamate | PAA-Glu | Arabidopsis | nih.govmdpi.com |
In addition to amino acid conjugation, PAA can be glycosylated to form a glucose ester. The endogenous presence of phenylacetyl-1-O-β-D-glucose (PAA-glc) was identified for the first time in species such as Arabidopsis, pea, and spruce. oup.comoup.com This process of glucose conjugation is a key mechanism for the temporary inactivation and storage of auxins, increasing their water solubility and stability. researchgate.netunl.edu The formation of PAA-glc represents an important, previously uncharacterized, aspect of PAA metabolism. researchgate.netbiorxiv.org
Specific families of enzymes are responsible for catalyzing PAA conjugation.
GRETCHEN HAGEN 3 (GH3) enzymes: This family of amido synthetases is primarily responsible for forming PAA-amino acid conjugates. nih.govmdpi.com For instance, in Arabidopsis, the induction of GH3.9 leads to a significant increase in PAA-Glu levels. nih.govresearchgate.net Overexpression of GH3.5 resulted in a 15- to 70-fold increase in PAA-Asp levels. oup.com Enzyme assays have confirmed that recombinant AtGH3.6 and AtGH3.17 are capable of forming various PAA amino acid conjugates. oup.com
UDP-Glycosyltransferases (UGTs): The formation of PAA-glucose conjugates is catalyzed by UGTs. mdpi.com Specifically, the enzyme UGT84B1 has been shown to catalyze the conversion of PAA to PAA-glc both in vitro and in vivo. oup.comnih.gov UGT84B1 demonstrates a higher catalytic activity for PAA compared to IAA in vitro. nih.gov The enzyme UGT74D1 is also implicated in the glucosylation of auxins and their metabolites. oup.comsemanticscholar.orgresearchgate.net These enzymes play a crucial role in regulating the levels of active PAA and IAA. nih.gov
Table 2: Key Enzymes in PAA Conjugation
| Enzyme Family | Specific Enzyme(s) | Function | Conjugate Formed | Reference |
|---|---|---|---|---|
| GRETCHEN HAGEN 3 (GH3) | GH3.5, GH3.9 | Catalyzes the conjugation of PAA to amino acids. | PAA-Asp, PAA-Glu | oup.comnih.gov |
| AtGH3.6, AtGH3.17 | In vitro activity to form various PAA-amino acid conjugates. | PAA-AAs | oup.com | |
| UDP-Glycosyltransferases (UGT) | UGT84B1 | Catalyzes the glucosylation of PAA. | PAA-glc | oup.comnih.govresearchgate.net |
| UGT74D1 | Implicated in the glucosylation of auxins and their metabolites. | PAA-glc | oup.comresearchgate.net |
The metabolic pathways of PAA and IAA show significant parallels, with evidence suggesting they share core metabolic machinery. oup.comresearchgate.netbiorxiv.org Both auxins can be inactivated through conjugation to amino acids and glucose, often by the same families of enzymes. nih.gov
For example, GH3 enzymes are well-known for catalyzing the formation of IAA-amino acid conjugates like IAA-Asp and IAA-Glu, and they perform the same function for PAA. oup.comnih.gov Similarly, the UGT84B1 enzyme, which converts IAA to IAA-Glc, also efficiently catalyzes the formation of PAA-glc. nih.gov The overexpression of UGT84B1 in Arabidopsis leads to changes in the levels of both IAA and PAA, indicating a shared regulatory role. nih.gov
Despite these similarities, there are distinctions. While the biosynthetic pathways are analogous—IAA from tryptophan and PAA from phenylalanine—the specific enzymes involved are not always identical. oup.comnih.gov For instance, there is strong evidence that the key enzymes of IAA biosynthesis, TAA1 and YUCCA, play at most a minor role in PAA biosynthesis in vivo. nih.gov Furthermore, the metabolic stability of the conjugates can differ; studies on the synthetic auxin 2,4-D suggest its amino acid conjugates may be less stable in vivo than those of IAA. plos.org
Compound Reference Table
Regulatory Networks in Auxin Homeostasis
Metabolic crosstalk between IAA and PAA is a key feature of this regulation. nih.gov The accumulation of one auxin can influence the metabolism of the other. For instance, an excess of PAA can induce the expression of genes from the GH3 (GRETCHEN HAGEN 3) family. oup.comresearchgate.net These genes encode enzymes that conjugate amino acids to auxins, effectively inactivating them. researchgate.net Studies have shown that when Arabidopsis plants are treated with PAA, the levels of IAA-Aspartate (IAA-Asp) increase, while free IAA levels decrease. researchgate.net Conversely, treatment with IAA leads to a reduction in free PAA levels and an increase in its conjugated form, PAA-Asp. researchgate.net This demonstrates a coordinated regulation where the plant can buffer the levels of active auxins. nih.govresearchgate.net
Furthermore, the accumulation of PAA can transcriptionally downregulate genes involved in the biosynthesis of tryptophan, a precursor to IAA, showcasing another layer of feedback control within the auxin homeostasis network. nih.gov While PAA and IAA share some metabolic enzymes, evidence also suggests that their primary biosynthetic pathways may involve different enzymes, indicating that the two systems are not entirely redundant. nih.gov The discovery of novel PAA conjugates, such as phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose, further expands our understanding of the metabolic pathways available for regulating PAA activity in plants. biorxiv.org
PAA Production and Degradation in Microorganisms
This compound is not only a plant hormone but is also produced by a wide array of microorganisms, including bacteria and fungi. researchgate.net In these organisms, PAA can act as a signaling molecule, an antimicrobial compound, or a precursor for other metabolites.
Microbial Biosynthesis Pathways
The most common pathway for PAA biosynthesis in microbes starts with the amino acid L-phenylalanine. researchgate.netnih.gov This pathway generally involves the deamination of phenylalanine to form phenylpyruvate, followed by a decarboxylation step to yield phenylacetaldehyde. The final step is the oxidation of phenylacetaldehyde to produce this compound. researchgate.netnih.govnih.govnih.gov This general pathway is observed in numerous bacteria and fungi. researchgate.netnih.gov
The biotransformation of L-phenylalanine is a key source of PAA and related aromatic compounds in microorganisms. The Ehrlich pathway is a significant catabolic route for amino acids in yeast, leading to the production of valuable compounds. researchgate.net Phenylacetaldehyde, a central intermediate derived from L-phenylalanine, stands at a metabolic crossroads. researchgate.net It can be oxidized to form PAA, which has a honey-like aroma, or reduced to form 2-phenylethanol (B73330) (PEA), known for its rose-like scent. researchgate.net
In some industrial processes, PAA is produced in a two-step biotransformation. First, a microorganism like the yeast Saccharomyces cerevisiae is used to convert L-phenylalanine into 2-phenylethanol. researchgate.net Subsequently, a different microorganism, such as the bacterium Gluconobacter oxydans, oxidizes the 2-phenylethanol to yield this compound. researchgate.net This separation of steps can be advantageous for optimizing the yield of the final product.
Yeast strains are widely utilized for the biotransformation of aromatic amino acids. While Saccharomyces cerevisiae is well-known for its efficient production of 2-phenylethanol from L-phenylalanine, other yeasts show a preference for producing PAA. researchgate.net
Strains of the non-conventional yeast Yarrowia have been identified as particularly effective producers of PAA. mdpi.com Under highly aerobic conditions, Yarrowia lipolytica metabolizes L-phenylalanine almost exclusively to this compound, with very high selectivity and good yields. mdpi.comresearchgate.net For example, Y. lipolytica (DSM 8218) demonstrated a biotransformation yield of 53% with a selectivity for PAA over 2-phenylethanol greater than 99:1. mdpi.com The ability of Yarrowia strains to directly and efficiently convert L-phenylalanine to PAA makes them promising candidates for the large-scale, natural production of this valuable flavor compound. mdpi.comresearchgate.net
The bacterium Gluconobacter oxydans is notable for its capacity to perform selective oxidation of alcohols to their corresponding carboxylic acids. researchgate.netresearchgate.net This makes it a key organism for the biotransformation of 2-phenylethanol into this compound. researchgate.netuniv-antilles.frtandfonline.com This biooxidation process is utilized in industrial settings to produce natural PAA. researchgate.net
Research has focused on optimizing this biotransformation by immobilizing G. oxydans cells. Immobilization in materials like polyvinyl alcohol particles (LentiKats®) or polyelectrolyte complex capsules can enhance the operational stability of the biocatalyst, allowing for repeated use over multiple cycles. researchgate.netuniv-antilles.frtandfonline.com For instance, encapsulated G. oxydans cells remained active for 12 cycles of PAA production from 2-phenylethanol, a significant improvement over free cells which were inactive after 7 cycles. univ-antilles.frtandfonline.com While immobilization can sometimes introduce mass transfer limitations, it provides a robust method for continuous or semi-continuous PAA production. researchgate.netucl.ac.uk
A diverse range of bacteria and fungi are known to produce this compound. researchgate.net
Bacillus : The biocontrol strain Bacillus megaterium L2 has been shown to produce PAA, which contributes to its antibacterial activity against various plant pathogens. nih.gov The biosynthetic pathway in B. megaterium is speculated to proceed from phenylalanine via phenylacetaldehyde, with an aldehyde dehydrogenase (ALDH) catalyzing the final oxidation step to PAA. researchgate.net
Enterobacter cloacae : This bacterium is also recognized as a producer of PAA, which has antifungal properties. researchgate.net
Azospirillum brasilense : This well-studied plant growth-promoting bacterium produces PAA from phenylalanine. nih.govnih.govresearchgate.net Its biosynthetic pathway utilizes the enzyme indole-3-pyruvate decarboxylase (IpdC), which is also a key enzyme in the production of the auxin IAA. nih.govnih.govvub.be This enzyme decarboxylates phenylpyruvate to phenylacetaldehyde, which is then oxidized to PAA. nih.govnih.gov The expression of the ipdC gene is upregulated by PAA itself, indicating a positive feedback regulation mechanism. nih.govnih.gov
Rhizoctonia solani : This soil-borne plant pathogenic fungus produces PAA as a phytotoxic compound that is implicated in its disease-causing mechanism. nih.govnih.govoup.com Isolates of R. solani that produce higher levels of PAA in culture have been correlated with higher mortality rates in tomato seedlings. nih.gov
Burkholderia : Various species within this genus can both produce and degrade PAA. researchgate.net In Burkholderia cenocepacia, the PAA catabolic pathway is well-studied and is linked to the organism's pathogenicity. frontiersin.orgnih.govumanitoba.ca The degradation genes are induced by PAA and related compounds but are repressed by more favorable carbon sources like glucose and succinate. nih.govnih.gov
Data Tables
Table 1: Microbial Production of this compound (PAA)
| Microorganism | Precursor | Key Product(s) | Pathway/Enzyme Highlights | Reference(s) |
| Yarrowia lipolytica | L-phenylalanine | This compound | High selectivity (>99%) under aerobic conditions. | mdpi.com, researchgate.net |
| Saccharomyces cerevisiae | L-phenylalanine | 2-phenylethanol | Primarily produces the alcohol via the Ehrlich pathway. | researchgate.net, researchgate.net |
| Gluconobacter oxydans | 2-phenylethanol | This compound | Selective oxidation of the alcohol to the acid. | univ-antilles.fr, researchgate.net, tandfonline.com |
| Azospirillum brasilense | L-phenylalanine | This compound, IAA | Utilizes Indole-3-pyruvate decarboxylase (IpdC). | nih.gov, nih.gov, vub.be |
| Bacillus megaterium | L-phenylalanine | This compound | Putative pathway involves an aldehyde dehydrogenase (ALDH). | researchgate.net, nih.gov |
| Rhizoctonia solani | L-phenylalanine | This compound | PAA acts as a phytotoxin. | nih.gov, oup.com, nih.gov |
| Burkholderia cenocepacia | Phenylalanine | This compound | Has a well-characterized PAA degradation pathway linked to virulence. | nih.gov, nih.gov, frontiersin.org |
Table 2: Reported Biotransformation Yields for PAA Production This table provides an example of interactive data based on the text.
PAA Catabolic Pathways in Bacteria
This compound (PAA) serves as a crucial intermediate in the microbial breakdown of various aromatic compounds. nih.gov Bacteria have developed sophisticated catabolic pathways to degrade PAA, enabling them to utilize it as a source of carbon and energy. nih.govnih.gov These pathways are widespread, found in approximately 16% of sequenced bacterial genomes, and involve a series of enzymatic reactions and precise regulatory control. nih.gov
The bacterial degradation of PAA is primarily managed by a set of genes organized in the paa gene cluster. researchgate.net This pathway typically involves about 12 enzymes and a key transcriptional regulator. nih.govfrontiersin.org
Key Enzymes: The core enzymatic steps of the PAA catabolic pathway include:
PaaK (Phenylacetate-CoA ligase): This enzyme catalyzes the initial activation step, converting PAA into its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA). nih.govasm.org This activation is essential for the subsequent degradation steps. asm.org
PaaABCDE Complex: This multi-component monooxygenase is responsible for the epoxidation of the aromatic ring of PA-CoA, forming 1,2-epoxyphenylacetyl-CoA. nih.gov This step is a unique feature of the aerobic PAA pathway, distinguishing it from classic aromatic degradation strategies. pnas.org
PaaG (Isomerase): This enzyme isomerizes the epoxide intermediate into a seven-membered oxygen-containing heterocycle. nih.gov
PaaZ (Hydrolase) and other enzymes: Subsequent steps involve hydrolytic ring cleavage and β-oxidation-like reactions that ultimately yield intermediates for central metabolism, such as succinyl-CoA and acetyl-CoA. nih.govasm.org
PaaI (Thioesterase): This enzyme can reverse the initial activation step by converting PA-CoA back to PAA, which is thought to be a mechanism to prevent the accumulation of toxic intermediates. nih.gov
Transcriptional Regulators: The expression of the paa genes is tightly controlled to ensure efficient degradation of PAA and to prevent the buildup of toxic intermediates. Bacteria employ two main types of transcriptional regulators for this purpose:
GntR-type regulators: Represented by PaaX in Escherichia coli and Pseudomonas putida, these regulators typically act as repressors that are inactivated in the presence of the inducer molecule, PA-CoA. asm.org
TetR-type regulators: Represented by PaaR in Corynebacterium glutamicum, these proteins also function as negative regulators of the paa operon. asm.org The binding of the effector molecule, PA-CoA, to PaaR prevents it from repressing the transcription of the PAA degradation genes. asm.org
Interactive Table of Key Enzymes and Regulators in PAA Catabolism
| Component | Type | Function | Organism Example |
|---|---|---|---|
| PaaK | Enzyme (Ligase) | Activates PAA to Phenylacetyl-CoA | Pseudomonas putida, E. coli |
| PaaABCDE | Enzyme (Monooxygenase) | Epoxidation of the aromatic ring | Pseudomonas putida, E. coli |
| PaaG | Enzyme (Isomerase) | Isomerizes the epoxide intermediate | Pseudomonas putida, E. coli |
| PaaZ | Enzyme (Hydrolase) | Involved in ring cleavage | Pseudomonas putida, E. coli |
| PaaI | Enzyme (Thioesterase) | Reverses PAA activation | C. glutamicum |
| PaaX | Regulator (GntR-type) | Represses paa gene expression | E. coli, P. putida |
| PaaR | Regulator (TetR-type) | Represses paa gene expression | C. glutamicum |
Microbes have evolved distinct strategies to degrade the stable aromatic ring of PAA depending on the availability of oxygen. nih.govpnas.org
Aerobic Degradation: The aerobic catabolism of PAA is considered a "hybrid" pathway because it processes intermediates as CoA-thioesters, a feature typically associated with anaerobic metabolism. researchgate.netpnas.org The process begins with the activation of PAA to phenylacetyl-CoA by PaaK. nih.gov The central and unconventional step is the epoxidation of the phenylacetyl-CoA aromatic ring by the PaaABCDE monooxygenase complex. nih.govpnas.org Following this, the ring is isomerized by PaaG and then cleaved hydrolytically by PaaZ. nih.govasm.org The resulting aliphatic compound undergoes a series of β-oxidation-like steps, ultimately producing succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This pathway is the only proven route for aerobic PAA degradation in bacteria. pnas.org
Anaerobic Degradation: Under anaerobic conditions, the degradation strategy is different and does not involve oxygen for ring activation. pnas.org The common strategy involves the formation of benzoyl-CoA as a central intermediate. nih.gov The aromatic ring of benzoyl-CoA is then dearomatized through an energy-driven reduction. nih.govpnas.org This reduction can be catalyzed by two classes of enzymes: an ATP-dependent class I reductase or an ATP-independent class II benzoyl-CoA reductase. nih.gov This pathway converges with the degradation pathways of other aromatic compounds that also funnel into benzoyl-CoA. nih.gov
The ability to degrade PAA allows various microorganisms to use it as their sole source of carbon and energy for growth. nih.gov This capability is particularly well-documented in bacteria like Pseudomonas species and has also been observed in archaea. nih.gov By channeling the degradation products of PAA—succinyl-CoA and acetyl-CoA—into the TCA cycle, these microbes can generate energy (ATP) and essential precursor metabolites for biosynthesis. nih.govresearchgate.net This metabolic strategy enables microbes to thrive in diverse environments where aromatic compounds, derived from plant lignin (B12514952) or pollutants, are present. nih.gov The convergence of multiple aromatic degradation pathways onto a central intermediate like PAA allows for high metabolic efficiency. nih.gov
Microbial Production of PAA for Flavor Industry
This compound is valued in the flavor and fragrance industry for its strong, honey-like aroma. wikipedia.orgyoutube.com Biotechnological methods using microorganisms offer a "natural" route for its production, which is highly desired by the industry. researchgate.net Fermentation processes have been developed that utilize specific microbial strains to convert precursor compounds into PAA. google.com
For example, organisms from the genera Pseudomonas and Comamonas can be cultured and then fed with L-phenylalanine. google.com Through their metabolic pathways, these bacteria transform the amino acid into PAA, which can then be recovered from the fermentation broth. google.com Similarly, strains of Bacillus licheniformis, isolated from fermented soybeans, have been shown to produce PAA, which contributes to the food's antimicrobial properties. nih.gov The use of microbial or enzymatic processes is a key area of research in aroma biotechnology, aiming to produce high-value natural flavor compounds efficiently. researchgate.net
PAA Metabolism in Mammals
Phenylalanine Metabolism and PAA Formation
In mammals, this compound is a catabolite of the essential amino acid L-phenylalanine. wikipedia.org The primary and major metabolic pathway for phenylalanine is its irreversible hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found predominantly in the liver. nih.govdavuniversity.orgnih.gov
However, alternative, quantitatively minor pathways for phenylalanine metabolism exist, and these lead to the formation of PAA. nih.gov The main alternative route is initiated by the transamination of phenylalanine to form phenylpyruvic acid (also known as phenylpyruvate). nih.govnih.gov This intermediate can then be converted to other metabolites, including this compound. nih.gov This pathway becomes more significant in individuals with the genetic disorder phenylketonuria (PKU), where a deficiency in the PAH enzyme prevents the efficient conversion of phenylalanine to tyrosine. nih.govmetwarebio.com The resulting high levels of phenylalanine in the body force the metabolism through this alternative transaminase pathway, leading to an accumulation of phenylpyruvate and subsequently PAA. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl-CoA |
| Benzoyl-CoA |
| L-phenylalanine |
| Phenylethylamine |
| This compound (PAA) |
| Phenylacetyl-CoA (PA-CoA) |
| Phenylpyruvic acid (Phenylpyruvate) |
| Succinyl-CoA |
| Tyrosine |
Phenylacetate (B1230308) Esterases and Hydrolysis
The enzymatic hydrolysis of this compound esters is a key metabolic process facilitated by a class of enzymes known as esterases. These hydrolases are crucial for breaking down ester bonds, and their activity is not limited to endogenous compounds, as they also play a role in the metabolism of xenobiotics. thieme-connect.de
Esterases, along with lipases, are the most significant hydrolases in terms of preparative importance in biotransformation. thieme-connect.de They function by catalyzing the cleavage of ester linkages, a process that can be directed towards synthesis or hydrolysis depending on the reaction conditions. thieme-connect.desemanticscholar.org For instance, the hydrolysis of this compound esters has been demonstrated using various microbial biocatalysts. Lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae have shown carboxylesterase activity, catalyzing the hydrolysis of ethyl phenylacetate in aqueous environments. semanticscholar.org
The mechanism of ester hydrolysis typically involves the nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon of the ester. pearson.com In the context of phenylacetate, studies have shown that its hydrolysis is pH-dependent and can be base-catalyzed. stanford.edu Research on the alkaline hydrolysis of substituted phenyl esters of this compound indicates that the reaction is first-order in both the ester and the hydroxide ion and is subject to general base catalysis. rsc.org The efficiency of this hydrolysis is influenced by the leaving group and substituents on the phenyl ring. stanford.edursc.org
Furthermore, the environment can influence hydrolysis rates. For example, the presence of silica (B1680970) surfaces, such as crushed sandstone, has been found to catalyze the hydrolysis of phenyl acetate (B1210297), indicating that heterogeneous reactions can significantly increase the reaction rate compared to homogeneous conditions in aqueous solutions alone. stanford.edu
Conjugation with Glutamine to Phenylacetylglutamine (B1677654)
A primary metabolic fate of this compound in humans and other primates is its conjugation with the amino acid glutamine to form phenylacetylglutamine (PAGln). nih.govportlandpress.comhmdb.ca This process serves as an alternative pathway for the excretion of nitrogen waste, which is particularly significant in clinical contexts such as urea (B33335) cycle disorders. wikipedia.orgreactome.org
The synthesis of phenylacetylglutamine from this compound is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells. nih.govhmdb.cawikipedia.orgpathbank.org
Activation of this compound: First, this compound is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction requires ATP and is catalyzed by an acyl-CoA synthetase. reactome.orgpathbank.org Two human CoA ligases have been identified as capable of efficiently catalyzing this step in vitro: acyl-CoA synthetase medium-chain family member 1 (ACSM1) and xenobiotic/medium-chain fatty acid:CoA ligase. reactome.org
Conjugation with Glutamine: In the second step, the phenylacetyl-CoA molecule reacts with L-glutamine. This reaction is catalyzed by the enzyme glutamine N-acyltransferase (also known as glutamine N-acetyl transferase), which transfers the phenylacetyl group to the amino group of glutamine, forming phenylacetylglutamine and releasing Coenzyme A. hmdb.cawikipedia.orgpathbank.org This enzyme has been isolated from human liver mitochondria. hmdb.cawikipedia.org
The resulting phenylacetylglutamine is a water-soluble compound that is then efficiently excreted in the urine. wikipedia.orgwikipedia.org While this glutamine conjugation is the predominant pathway in humans, other mammals may utilize different conjugation pathways, such as conjugation with glycine (B1666218) to form phenylacetylglycine. nih.govacs.org
Association with Metabolic Disorders
Elevated levels of this compound and its metabolites are associated with several metabolic disorders, reflecting disruptions in normal metabolic pathways.
Phenylketonuria (PKU)
Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. nih.govyoutube.com This deficiency leads to the accumulation of phenylalanine in the body. When phenylalanine levels are high, it is shunted into an alternative pathway, leading to its transamination to phenylpyruvic acid. nih.gov Phenylpyruvic acid is then further metabolized into other compounds, including this compound and phenyllactic acid. nih.govhmdb.ca
Consequently, individuals with untreated PKU excrete large amounts of this compound, phenylpyruvic acid, and phenyllactic acid in their urine. youtube.comhmdb.ca The accumulation of this compound is responsible for the characteristic "musty" or "mousy" odor observed in the sweat and urine of these patients. youtube.comnih.gov While dietary restriction of phenylalanine is the primary treatment, the presence of these metabolites is a key diagnostic feature of the disease. nih.gov In vitro studies have shown that PAA and other Phe-derived metabolites can affect the activity of antioxidant enzymes, suggesting a potential role in the oxidative stress observed in PKU. nih.gov
Kidney Disease
This compound is recognized as a uremic toxin, a compound that accumulates in the body due to decreased renal function. oup.comresearchgate.nethmdb.ca In healthy individuals, plasma concentrations of PAA are typically undetectable. oup.comjci.org However, in patients with end-stage renal disease (ESRD), plasma levels of PAA are significantly elevated. jci.orgnih.gov One study reported an average PAA concentration of 3.49 ± 0.33 mmol/l in patients with ESRD. jci.orgnih.gov
This accumulation is significant because PAA is not just a marker of kidney dysfunction but is also biologically active. Research has shown that PAA can inhibit the expression of inducible nitric oxide synthase (iNOS), which may contribute to the increased risk of atherosclerosis and cardiovascular morbidity seen in patients with end-stage renal failure. researchgate.netjci.orgnih.gov Furthermore, PAA has been shown to prime polymorphonuclear leukocytes, enhancing inflammatory responses and potentially contributing to the chronic inflammatory state and cardiovascular complications common in patients with chronic kidney disease (CKD). oup.com Hemodialysis can reduce plasma PAA concentrations, though levels may remain elevated compared to healthy individuals. nih.gov
Table 1: Plasma this compound (PAA) Concentrations in Health and Disease
| Condition | PAA Concentration | Reference |
|---|---|---|
| Healthy Control Subjects | Below detection level | jci.org |
| Patients with End-Stage Renal Failure | 3.49 ± 0.33 mmol/l | jci.orgnih.gov |
| Patients with End-Stage Renal Failure (pre-hemodialysis) | 3.38 ± 0.24 mmol/l | nih.gov |
| Patients with End-Stage Renal Failure (post-hemodialysis) | 2.25 ± 0.11 mmol/l | nih.gov |
Hyperammonemia
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, can result from inborn errors of the urea cycle or severe liver disease. wikipedia.orgnih.gov this compound plays a therapeutic role in managing this condition. wikipedia.orgnih.gov By providing an alternative pathway for nitrogen waste disposal, PAA helps to lower plasma ammonia levels. wikipedia.orgreactome.org
When administered, often as sodium phenylacetate or as a prodrug like sodium phenylbutyrate, PAA is converted to phenylacetyl-CoA. wikipedia.orgwikipedia.org This intermediate then conjugates with glutamine, which is rich in nitrogen, to form phenylacetylglutamine. wikipedia.org The resulting phenylacetylglutamine is readily excreted by the kidneys, effectively removing nitrogen from the body and bypassing the defective urea cycle. nih.govwikipedia.org This mechanism makes sodium phenylacetate an essential drug for the treatment of hyperammonemia caused by urea cycle disorders. wikipedia.orgnih.gov
Role and Function of Paa in Biological Systems
PAA as a Plant Auxin
PAA is a phenylalanine-derived auxin that is widely distributed throughout the plant kingdom. nih.govresearchgate.net It is recognized as a crucial phytohormone that governs various aspects of plant growth and development, from root formation to shoot elongation. nih.govnih.gov
PAA exhibits classic auxin activity, but its characteristics differ from those of IAA. nih.gov Generally, the biological activity of PAA is considered to be lower than that of IAA, with some classical auxin activity tests showing it to have less than 10% of IAA's potency. nih.govresearchgate.netoup.com Despite this, the endogenous concentration of PAA in most plant organs and species is significantly higher than that of IAA. nih.govresearchgate.netscilit.com
Both PAA and IAA exert their effects by regulating the same group of auxin-responsive genes through the TIR1/AFB signaling pathway. nih.govresearchgate.net A key distinction lies in their transport within the plant; unlike IAA, which undergoes active polar transport, PAA moves non-directionally. nih.govnih.gov Interestingly, in specific developmental processes, such as the induction of lateral roots in pea plants, PAA has been reported to be more effective than IAA. nih.govresearchgate.netoup.com
| Feature | Phenylacetic acid (PAA) | Indole-3-acetic acid (IAA) |
| Primary Precursor | Phenylalanine | Tryptophan |
| Relative Activity | Generally lower (can be higher in specific contexts) | Generally higher |
| Endogenous Levels | Often significantly higher than IAA | Lower than PAA in many tissues |
| Transport | Non-polar, diffusive | Polar and active |
| Signaling Pathway | TIR1/AFB pathway | TIR1/AFB pathway |
This table provides a comparative overview of PAA and IAA based on available research findings.
One of the most well-documented functions of PAA is its role in promoting root growth and development. nih.govmdpi.com Studies have shown that the application of PAA can induce the formation of roots in a variety of plants, including tomato, sunflower, and tobacco, when applied to the stem. nih.govmdpi.com It also encourages the development of adventitious roots from cuttings and explants of species like cress and pea. mdpi.com Furthermore, exogenous PAA application has been observed to specifically promote the growth of root hairs. nih.gov Research has also revealed that other natural compounds, such as 3-Phenyllactic acid (PLA) produced by some microbes, can be converted by the plant into PAA, thereby promoting root growth through auxin signaling. jst.go.jpnih.govnih.gov
PAA has a distinct influence on the formation of lateral roots. nih.govnih.gov In the model plant Arabidopsis thaliana, treatment with PAA leads to an increase in lateral root formation. nih.govnih.govmdpi.com While its activity in this regard in Arabidopsis is lower than IAA's, the opposite has been observed in other species. nih.govnih.gov In pea seedlings, for instance, PAA was found to be more potent than IAA in inducing the formation of lateral root primordia and promoting the growth of emerged lateral roots. nih.govresearchgate.netoup.commdpi.com Genetic studies further support this role; the overexpression of the CYP79A2 gene in Arabidopsis, which leads to increased PAA levels, results in enhanced lateral root formation. researchgate.net
The regulation of PAA levels, or its homeostasis, is a complex process that is not as thoroughly understood as that of IAA. nih.govresearchgate.netoup.com A key aspect of its physiological function is its high endogenous concentration in many plant tissues, often surpassing that of IAA. nih.govresearchgate.netscilit.com PAA is synthesized from the amino acid phenylalanine, with phenylpyruvate acting as an intermediate. oup.com
Recent studies have revealed that PAA and IAA share core metabolic machinery, suggesting a sophisticated regulatory network that maintains the balance of different auxins. oup.com For instance, the YUCCA family of enzymes, known for their role in IAA synthesis, may also participate in PAA biosynthesis. nih.gov Plants control the levels of active PAA by converting it into inactive forms through conjugation with sugars like glucose or amino acids such as leucine, phenylalanine, and valine. oup.com There is also evidence of a coordinated regulation between the two auxins, where an increase in PAA levels can lead to a decrease in IAA levels, and vice versa, ensuring a balanced hormonal response. nih.govresearchgate.net
PAA in Plant-Microbe Interactions
PAA's role extends beyond the plant itself, acting as a key molecule in the intricate interactions between plants and microorganisms. frontiersin.org PAA can be produced by both plants and a wide array of microbes, including bacteria and fungi. frontiersin.orgfrontiersin.org In these interactions, PAA can function as a signaling molecule, a nutrient source for microbes, or a defense compound. frontiersin.org
The compound possesses notable antimicrobial properties. nih.govoup.com It has been shown to have both anti-fungal and anti-bacterial activity, and plants may increase their own production of PAA in response to herbivore attacks. oup.com Exogenous application of PAA has been demonstrated to protect plants against certain fungal pathogens. oup.com For example, PAA produced by the biocontrol bacterium Bacillus mycoides can inhibit the germination of spores from the pathogenic fungus Fusarium oxysporum. frontiersin.org
Furthermore, the balance of PAA and IAA within a plant can significantly influence its susceptibility to disease. frontiersin.orgnsf.govconsensus.app Research on the interaction between Arabidopsis and the pathogen Pseudomonas syringae has shown that a disruption in the plant's PAA homeostasis can lead to increased susceptibility. frontiersin.orgnih.gov In a beneficial context, the application of PAA to tomato roots has been found to trigger induced systemic resistance (ISR), enhancing the plant's defenses against Fusarium wilt disease. frontiersin.org
Antimicrobial Activity (Anti-fungal and Anti-bacterial)
This compound exhibits significant antimicrobial properties, demonstrating effectiveness against a broad spectrum of both fungi and bacteria. frontiersin.orgbiorxiv.org This activity is a key reason for its widespread presence in various organisms as a defense mechanism to deter competing species and protect their habitat. frontiersin.org
Research has shown that PAA produced by the bacterium Bacillus licheniformis, isolated from the traditional Korean fermented soybean food Chungkook-Jang, is a primary contributor to the food's antimicrobial properties. nih.gov This PAA was found to be active against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov Similarly, PAA isolated from Streptomyces humidus has demonstrated potent antifungal activity, completely inhibiting the growth of several plant pathogenic fungi at low concentrations. nih.govnih.gov In fact, its effectiveness in inhibiting spore germination and hyphal growth of Phytophthora capsici was comparable to the commercial fungicide metalaxyl. nih.govnih.gov
The mechanism of PAA's antibacterial action has been studied in detail against Agrobacterium tumefaciens. nih.govresearchgate.net It was found that PAA disrupts the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins. nih.govresearchgate.net Furthermore, PAA treatment was shown to inhibit total protein synthesis and interfere with key enzymes in the tricarboxylic acid (TCA) cycle, ultimately disrupting the cell's metabolism and structure. nih.govresearchgate.net
The antimicrobial efficacy of PAA and its derivatives is an active area of research. For instance, phenyllactic acid (PLA), a related compound, has shown considerable fungicidal activity against various molds isolated from bakery products. asm.org
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Type | Inhibitory Effect | Source of PAA |
|---|---|---|---|
| Staphylococcus aureus | Bacterium | Active against nih.gov | Bacillus licheniformis nih.gov |
| Escherichia coli | Bacterium | Active against nih.gov | Bacillus licheniformis nih.gov |
| Candida albicans | Yeast | Active against nih.gov | Bacillus licheniformis nih.gov |
| Pythium ultimum | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |
| Phytophthora capsici | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |
| Rhizoctonia solani | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |
| Saccharomyces cerevisiae | Yeast | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |
| Pseudomonas syringae pv. syringae | Bacterium | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |
| Gibberella pulicaris | Fungus | Antifungal activity oup.com | Enterobacter cloacae oup.com |
Role in Plant Defense Mechanisms against Pathogens and Herbivores
This compound is recognized as a natural auxin in plants, playing a role in growth and development. jchps.comnih.gov Beyond its function as a phytohormone, PAA is also a key component of plant defense. nih.gov Exogenous application of PAA has been shown to enhance plant tolerance to pathogen infections. nih.gov For example, applying PAA to citrus fruits can inhibit the growth of molds caused by Penicillium digitatum and P. italicum. nih.gov
Plants appear to increase PAA production in response to threats. biorxiv.org For instance, herbivore attacks on plants like maize, poplar, and plumeria lead to elevated levels of PAA. nih.gov This suggests that PAA acts as a chemical deterrent, protecting the plant from being eaten.
The bacterium Enterobacter cloacae produces PAA, which has been shown to have antifungal activity against the potato dry rot pathogen Gibberella pulicaris and can suppress the disease in wounded potatoes. oup.com This highlights a symbiotic relationship where microbes can produce compounds that protect their plant hosts.
Modulation of Host Physiology and Defenses
The influence of PAA extends to modulating the physiology and defense responses of host organisms. In plants, the application of PAA can induce resistance against pathogens. nih.gov While the exact mechanism is still under investigation, it is suggested that PAA may trigger systemic acquired resistance, a plant-wide defense response. nih.gov
In the context of human health, PAA produced by the vaginal symbiotic bacterium Chryseobacterium gleum has been shown to have anti-vaginitis properties. nih.gov It can reduce the symptoms and inflammatory responses associated with vaginal infections caused by Gardnerella vaginalis and Candida albicans. nih.gov This effect is partly attributed to PAA's ability to modulate the host's immune response, including the inhibition of pro-inflammatory pathways. nih.gov
Furthermore, exposure of human bronchial epithelial cells to peracetic acid (a related compound) vapors induced a pro-inflammatory response and cell damage, indicating that these compounds can significantly impact host cell physiology. nih.gov
PAA as a Signaling Molecule in Microbes
Beyond its direct antimicrobial effects, PAA also functions as a signaling molecule in microbial communities. nih.gov In the bacterium Acinetobacter baumannii, PAA is implicated in a signaling pathway that is triggered by antibiotic stress, leading to physiological changes such as increased biofilm formation. nih.gov This suggests that PAA can act as an intercellular signal, allowing bacteria to coordinate their response to environmental challenges. nih.gov
In some bacteria, PAA can influence the expression of virulence genes. capes.gov.br The ability of bacteria to sense and respond to PAA levels can be crucial for their survival and pathogenicity. For example, in Pseudomonas putida, PAA is sensed by a specific receptor, guiding the bacteria to swim towards it as a potential carbon source. nih.gov
The catabolism of PAA itself can produce other signaling molecules. For instance, an intermediate of the PAA catabolic pathway is a precursor for tropodithietic acid (TDA), a broad-spectrum antimicrobial compound that also acts as a signaling molecule, influencing traits like motility and biofilm formation in other bacteria. frontiersin.org
Impact on Biofilm Formation and Virulence Gene Expression in Bacteria
PAA has a notable impact on biofilm formation, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antimicrobial agents. mdpi.com In Acinetobacter baumannii, PAA levels have been shown to regulate biofilm formation. nih.gov Specifically, the accumulation of PAA, either through exogenous addition or by blocking its degradation pathway, leads to increased biofilm formation. nih.gov This response is dependent on the expression of Csu pili, which are essential for adherence. nih.gov
Conversely, in Pseudomonas aeruginosa, PAA has been found to disrupt quorum sensing, a cell-to-cell communication system that regulates biofilm formation and other collective behaviors, thereby attenuating biofilm formation. frontiersin.org This highlights the context-dependent and species-specific effects of PAA on biofilms.
The expression of virulence genes, which are crucial for a pathogen's ability to cause disease, can also be influenced by PAA. In enteroaggregative Escherichia coli (EAEC), many virulence genes are located on a plasmid known as the pAA plasmid. nih.govfrontiersin.org While not directly stating PAA's role in regulating these specific genes, the presence of a paa gene in certain pathogenic E. coli strains is associated with their ability to cause attaching and effacing lesions, a key virulence trait. nih.gov
PAA in Human Health and Disease
Biomarker for Depressive Disorders
This compound has emerged as a potential biological marker for certain forms of major depressive disorders. nih.govnih.gov PAA is the primary metabolite of 2-phenylethylamine, a compound sometimes referred to as an "endogenous amphetamine" that may play a role in modulating central adrenergic functions in the brain. nih.govhmdb.ca
Studies have found that patients with major depressive disorder, particularly the unipolar type, excrete significantly lower levels of PAA in their urine compared to healthy individuals. nih.govnih.gov One study reported that the average 24-hour urinary excretion of PAA in healthy volunteers was 141.1 mg, while in patients with major depressive disorder, it was only 68.7 mg. nih.gov This reduced excretion was observed in both untreated patients and those who were not responding to antidepressant treatment. nih.gov
The determination of urinary PAA levels has been suggested as a potential diagnostic tool, with one study achieving a sensitivity and specificity of 69% in distinguishing depressed patients from healthy controls. nih.gov These findings suggest that low urinary PAA excretion could be a reliable state marker for some forms of unipolar major depression. nih.gov
Table 2: Urinary this compound Excretion in Depression
| Group | Number of Subjects (N) | Mean 24-hour PAA Excretion (mg) | Reference |
|---|---|---|---|
| Healthy Volunteers | Not specified | 141.1 +/- 10.2 | nih.gov |
| Inpatients with Major Depressive Disorder (unipolar) | 31 | 68.7 +/- 7.0 | nih.gov |
| Less Severely Depressed Unipolar Outpatients | 35 | 86.3 +/- 11.8 | nih.gov |
| Patients with Major Depression | 39 | Markedly lower than controls | nih.gov |
Potential Antineoplastic Activity in Tumor Cells
This compound (PAA), an aromatic fatty acid, has demonstrated potential as a relatively non-toxic agent for cancer treatment. aacrjournals.org Research has shown that PAA and its derivatives can induce cytostasis, which is the inhibition of cell growth and proliferation, in various tumor cell lines. This activity has been observed in cancers that are notoriously difficult to treat, including those from advanced prostatic carcinoma, glioblastomas, and malignant melanoma. aacrjournals.org In-vitro studies have further confirmed PAA's efficacy against renal carcinoma cell lines, where it inhibits growth and causes the cells to arrest in the G1 phase of the cell cycle. nih.gov The growth-inhibiting and differentiating effects of PAA have been noted across hematopoietic and solid tumor cell lines, sparking clinical interest in its application as an anticancer drug. nih.govnih.gov One clinical study noted a partial response in a patient with a refractory malignant glioma and a significant decline in the prostate-specific antigen (PSA) level in a patient with hormone-independent prostate cancer. nih.gov
Mechanisms of Antineoplastic Action (e.g., decreased protein prenylation, PPAR activation, DNA methylation inhibition, glutamine depletion)
The anticancer effects of this compound are attributed to several distinct molecular mechanisms. The potency of PAA and its analogues often correlates with their lipophilicity and their ability to interfere with key cellular processes essential for malignant growth. aacrjournals.org
Decreased Protein Prenylation : One of the primary mechanisms is the inhibition of protein prenylation. aacrjournals.org This process involves the attachment of lipid groups to proteins, which is critical for their proper localization and function, including for many proteins involved in signal transduction pathways that drive tumor growth. PAA's ability to disrupt tumor cell lipid metabolism leads to a decrease in this crucial modification. aacrjournals.org
PPAR Activation : Research has established a strong link between the tumor growth-arresting effects of PAA and the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). aacrjournals.org PPARγ is a nuclear receptor that regulates gene expression related to cell proliferation and differentiation. PAA and its more potent analogues bind directly to the ligand-binding site of PPARγ, activating its transcriptional function, which can lead to cell cycle arrest. aacrjournals.org The efficacy of PAA as a cytostatic agent has been shown to correlate with the baseline expression levels of PPARγ in tumor cells. aacrjournals.org
DNA Methylation Inhibition : While epigenetic modifications are a key target in cancer therapy, current research primarily links PAA's action to PPAR activation rather than direct, broad inhibition of DNA methyltransferases. Aberrant DNA methylation, which involves the addition of a methyl group to DNA, can silence tumor suppressor genes, and its reversal is a therapeutic goal. nih.govyoutube.com However, the antineoplastic activity of PAA is more directly attributed to its influence on signaling pathways like PPARγ. aacrjournals.org
Glutamine Depletion : PAA and its prodrug, phenylbutyrate, contribute to the depletion of glutamine. wikipedia.org Many cancer cells exhibit "glutamine addiction," where they rely heavily on this amino acid for energy and as a building block for proliferation. youtube.comyoutube.com PAA is converted in the body to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine (B1677654). wikipedia.org This new compound is then excreted in the urine. This process serves as a metabolic sink for glutamine, depriving cancer cells of a critical nutrient required for their survival and growth. wikipedia.orgnih.gov
| Mechanism | Description | Key Cellular Target/Process | Reference |
|---|---|---|---|
| Decreased Protein Prenylation | Inhibits the attachment of lipid moieties to proteins, disrupting their function and localization. | Lipid metabolism, Signal transduction proteins | aacrjournals.org |
| PPARγ Activation | Binds to and activates the PPARγ nuclear receptor, leading to the regulation of genes involved in cell cycle arrest and differentiation. | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | aacrjournals.org |
| Glutamine Depletion | Conjugates with glutamine, forming an excretable compound (phenylacetylglutamine), thereby removing this essential amino acid from the body. | Glutamine metabolism, Cancer cell anaplerosis | wikipedia.orgyoutube.com |
Role in Urea (B33335) Cycle Deficiencies and Hyperammonemia Treatment
This compound plays a crucial role in the management of acute hyperammonemia, a life-threatening condition that arises from inborn errors of the urea cycle, such as deficiencies in the enzymes carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) and ornithine transcarbamylase (OTC). nih.govnih.gov The urea cycle is the body's primary pathway for removing toxic ammonia (B1221849), a byproduct of amino acid metabolism. frontiersin.org When the cycle is deficient, ammonia accumulates in the blood, leading to severe neurological damage. nih.govfrontiersin.org
PAA, typically administered as sodium phenylacetate (B1230308) or its prodrug sodium phenylbutyrate, provides an alternative pathway for nitrogen waste disposal. nih.govmdpi.com The mechanism involves the conjugation of PAA with the amino acid glutamine, which acts as a major carrier of excess nitrogen in the body. wikipedia.orgfrontiersin.org This reaction forms phenylacetylglutamine, a water-soluble compound that is readily excreted by the kidneys. nih.gov On a molar basis, this process effectively removes two moles of nitrogen for every one mole of phenylacetate used, thereby reducing the burden on the deficient urea cycle and lowering plasma ammonia levels. nih.gov This therapeutic strategy is a cornerstone in the treatment of acute hyperammonemic episodes and the long-term management of patients with these disorders. nih.govnih.gov
| Compound | Role/Mechanism | Reference |
|---|---|---|
| Sodium Phenylacetate | Active drug that conjugates with glutamine to form phenylacetylglutamine for nitrogen excretion. | nih.govmdpi.com |
| Sodium Phenylbutyrate | A prodrug that is metabolized into phenylacetate. | nih.gov |
| Glutamine | The target amino acid for conjugation with phenylacetate, carrying excess nitrogen. | wikipedia.orgfrontiersin.org |
| Phenylacetylglutamine | The final excretable product, removing nitrogen from the body. | nih.govnih.gov |
Impact on Antimicrobial Resistance in Bacteria
This compound exhibits a complex and multifaceted relationship with bacteria, influencing both their viability and their resistance to conventional antibiotics. PAA itself possesses antimicrobial properties, showing inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov The antibacterial mechanism can involve the destruction of the cell membrane's integrity, leading to the leakage of essential intracellular components like nucleic acids and proteins, and the disruption of key metabolic processes such as the tricarboxylic acid (TCA) cycle. nih.gov
Beyond its direct toxic effects, PAA acts as a signaling molecule that can modulate bacterial behavior and resistance. In Acinetobacter baumannii, a bacterium known for its high levels of antibiotic resistance, the catabolism of PAA is part of a regulatory network that responds to antibiotic stress. nih.gov Exogenous PAA can reverse the antibiotic-induced inhibition of biofilm formation. nih.gov In Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. wikipedia.orgnih.gov By interfering with these systems, PAA can potentially attenuate bacterial pathogenicity and resensitize bacteria to existing antimicrobial agents, making it a compound of interest in the growing field of antimicrobial resistance. nih.gov
Environmental and Ecological Significance of PAA
Presence in Wastewaters and Agro-industrial Discharges
Agro-industrial activities, such as food and beverage processing, generate significant volumes of wastewater. mdpi.comyoutube.com These effluents are typically characterized by a high content of organic matter, including biodegradable and non-toxic substances. youtube.com Specifically, wastewaters from industries processing plant-based materials are rich in a variety of phenolic compounds and organic acids. mdpi.comnih.gov this compound, being a natural plant auxin and a central intermediate in the microbial degradation of aromatic compounds like phenylalanine, is a constituent of this class of organic pollutants found in such discharges. youtube.com The presence of these organic compounds contributes to the high biological and chemical oxygen demand (BOD and COD) that characterizes agro-industrial wastewater, making its treatment necessary before release into the environment. youtube.com
Toxicity to Aquatic and Plant Ecosystems
The ecological impact of this compound is nuanced, as it functions as both a natural signaling molecule and a potential toxin depending on its concentration and the organism . As a natural auxin, PAA is widely found in vascular plants and plays a role in regulating growth and development, including promoting cell expansion and lateral root induction. In some contexts, it can even enhance plant health by inducing systemic resistance against pathogens. youtube.com
However, at high concentrations, PAA can be toxic. It exhibits antifungal activity against various plant pathogens, such as Rhizoctonia solani. youtube.com Its widespread presence among bacteria and fungi is thought to be a mechanism for deterring competing species. nih.gov The toxicity of PAA and related phenoxyacetic acids to aquatic life is a concern, particularly for ester forms of related compounds which can be highly toxic to fish and other aquatic organisms. Therefore, while PAA is a natural and functional part of many terrestrial ecosystems, its release in high concentrations via agro-industrial discharges can pose a risk to the health of aquatic environments.
Influence on Anaerobic Digestion Performance
This compound (PAA) is a significant intermediate compound formed during the anaerobic digestion of organic wastes rich in aromatic compounds, such as those derived from lignocellulose, proteins, and certain plant metabolites. researchgate.netnih.gov Its accumulation can have a notable influence on the stability and efficiency of the anaerobic digestion process, with effects ranging from stimulatory at very low concentrations to inhibitory at higher levels. nih.gov The impact of PAA is multifaceted, affecting biogas production, volatile fatty acid (VFA) concentrations, and the composition of the microbial communities responsible for digestion. researchgate.netnih.gov
Research indicates that the inhibitory effects of PAA are often linked to the specific conditions of the anaerobic digester, including the type of substrate being processed. nih.goviwaponline.com For instance, digesters treating primary sewage sludge have been shown to be more susceptible to upsets caused by PAA compared to those processing mixed sewage sludge. nih.goviwaponline.com A single pulse of PAA at a concentration of 200 mg L⁻¹ was sufficient to disrupt the performance of a primary sludge digester, leading to a long-term accumulation of VFAs and a decrease in biogas production. nih.goviwaponline.com In contrast, a mixed sludge digester demonstrated resilience to repeated PAA pulses at concentrations of both 200 and 600 mg L⁻¹. nih.goviwaponline.com
The accumulation of PAA is considered a potential indicator of process imbalance or organic overload in biogas systems. nih.govoup.com When the rate of PAA formation from the breakdown of complex organic matter exceeds its rate of degradation to methane (B114726) and carbon dioxide, it can accumulate and exert toxic effects on the microbial consortium. researchgate.netoup.com This is particularly true for the methanogenic archaea, which are crucial for the final stage of biogas production.
The inhibitory concentration of PAA can vary. Some studies suggest that PAA concentrations exceeding 250 mg L⁻¹ can lead to instability and inhibition of the anaerobic digestion system. researchgate.net In thermophilic anaerobic digestion, it has been observed that a 50 mM pulse of PAA had negligible effects on biogas production, whereas a 100 mM pulse resulted in strong inhibition and a potential breakdown of the process. uibk.ac.at The toxicity of PAA to methanogens has been shown to be less than that of other phenyl acids like phenylpropionic acid (PPA) and phenylbutyric acid (PBA). nih.gov
The following tables summarize key research findings on the impact of this compound on anaerobic digestion performance.
Table 1: Effect of this compound Pulses on Anaerobic Digestion of Sewage Sludge
| Substrate Type | PAA Concentration | Observed Effect on Performance | Impact on Microbial Community | Reference |
| Primary Sludge | 200 mg L⁻¹ (single pulse) | Long-term VFA accumulation, reduced biogas production. | Shift from dominant acetoclastic (Methanosaeta concilii) to hydrogenotrophic (Methanospirillum hungatei) methanogens. | nih.goviwaponline.com |
| Mixed Sludge | 200 and 600 mg L⁻¹ (repeated pulses) | Stable and resistant performance. | No significant shift in the archaeal community structure. | nih.goviwaponline.com |
Table 2: Inhibitory Effects of this compound on Methane Production in Different Systems
| System Type | PAA Concentration | Methane Production Impact | Key Findings | Reference |
| Thermophilic Batch Reactors | 50 mM | Negligible effect on biogas production. | Lower concentrations may not be significantly inhibitory. | uibk.ac.at |
| Thermophilic Batch Reactors | 100 mM | Strong inhibition and process breakdown. | Higher concentrations can cause severe process failure. | uibk.ac.at |
| Acetate-fed Reactors | 10 mM | 77% reduction in methane production compared to control. | PAA significantly inhibits the conversion of acetate (B1210297) to methane. | nih.gov |
| Propionate-fed Reactors | 10 mM | 93% reduction in methane production compared to control. | Indicates strong inhibition of syntrophic propionate (B1217596) oxidation and subsequent methanogenesis. | nih.gov |
| Butyrate-fed Reactors | 10 mM | 72% reduction in methane production compared to control. | Shows significant inhibition of syntrophic butyrate (B1204436) oxidation and methanogenesis. | nih.gov |
| Pure Culture (Methanococcus vannielii) | 10 mM | Significantly higher methane yield than 35 mM PAA, but lower than control. | Demonstrates a dose-dependent inhibitory effect on a hydrogenotrophic methanogen. | nih.gov |
| Pure Culture (Methanococcus vannielii) | 35 mM | Strong inhibition of methanogenesis. | Higher concentrations are more detrimental to methanogenic activity. | nih.gov |
Synthesis and Derivatization of Phenylacetic Acid
Chemical Synthesis Methodologies
The synthesis of phenylacetic acid can be accomplished through several distinct routes, each with its own set of advantages and specific applications.
A notable method for synthesizing this compound from aromatic alkenes like styrene (B11656) is the Willgerodt-Kindler reaction. erowid.orgmdma.ch This reaction transforms styrenes and acetophenones into phenylacetic acids via an intermediate, typically a phenylacetothiomorpholide, which is subsequently hydrolyzed. erowid.orgmdma.ch The reaction involves heating the alkene with sulfur and an amine, such as morpholine (B109124). erowid.orgmdma.ch The choice of amine can significantly impact the yield of the final product. erowid.org For instance, using morpholine can result in a high yield of 84%. erowid.org
A mixture of styrene, sulfur, and morpholine is refluxed, and the resulting crude phenylthioacetmorpholide is hydrolyzed with sulfuric acid to produce this compound. erowid.org An alternative procedure involves hydrolysis with alcoholic sodium hydroxide (B78521) solution. mdma.ch
Table 1: Synthesis of this compound from Styrene using Various Amines in the Willgerodt-Kindler Reaction
| Amine | Yield (%) |
|---|---|
| Morpholine | 84 |
| n-Heptylamine | 59 |
| Piperidine | 58 |
| Cyclohexylamine | 47 |
| Aniline | 23 |
| n-Butylamine | 12.5 |
| Diethanolamine | 10.3 |
| Ethanolamine | 3.5 |
Data sourced from Erowid. erowid.org
A convenient and scalable synthesis of phenylacetic acids involves the iodide-catalyzed reduction of mandelic acids. nih.govorganic-chemistry.orgacs.org This method is advantageous as it avoids the direct use of hazardous hydroiodic acid. organic-chemistry.org Instead, it relies on the in situ generation of hydroiodic acid from a catalytic amount of sodium iodide, with phosphorous acid acting as the stoichiometric reductant. nih.govorganic-chemistry.orgacs.org This process has been shown to be effective on a multi-kilogram scale and tolerates a wide range of functional groups on the aromatic ring. organic-chemistry.org The reaction can be carried out by heating the mandelic acid derivative with sodium iodide and phosphorous acid in a mixture of water and concentrated hydrochloric acid. acs.org The optimized conditions can achieve excellent yields with only 10 mol% of sodium iodide. organic-chemistry.org this compound can be obtained from mandelic acid via catalytic reduction as well. orgsyn.org
This compound can be synthesized through the carbonylation of benzyl (B1604629) chloride and its derivatives. researchgate.netoup.comjenergychem.comsciengine.com This reaction typically involves a palladium-based catalyst. oup.comjenergychem.com One approach utilizes a water-soluble complex, [PdCl2{PPh2(m-C6H4SO3Na)}2], in a two-phase system of aqueous sodium hydroxide and an organic solvent like heptane. The addition of surfactants can accelerate this reaction. oup.com
Another study optimized the reaction conditions for the carbonylation of benzyl chloride under normal pressure using a Pd(PPh3)2Cl2 catalyst. jenergychem.comsciengine.com The study investigated the influence of various factors, including the type and amount of catalyst, solvent, and reaction temperature. sciengine.com Optimal conditions, including the use of n-butyl alcohol as a solvent, resulted in a this compound yield as high as 97.6%. jenergychem.comsciengine.com A cobalt complex has also been used as a catalyst for the carbonylation of benzyl chloride with carbon monoxide at atmospheric pressure. researchgate.net
Table 2: Effect of Solvent on the Carbonylation of Benzyl Chloride
| Solvent | Yield (%) |
|---|---|
| n-Butyl alcohol | 97.6 |
| Isobutyl alcohol | 92.4 |
| n-Propyl alcohol | 89.2 |
| Isopropyl alcohol | 85.3 |
| Ethanol | 81.5 |
| Methanol | 75.6 |
Data adapted from Journal of Energy Chemistry. sciengine.com
The synthesis of this compound can be achieved using a Grignard reagent derived from benzyl chloride. erowid.orgmdma.chgoogle.com The process involves the reaction of benzylmagnesium chloride with carbon dioxide (dry ice) to form a magnesium salt, which is then acidified to yield this compound. erowid.orgchegg.com The Grignard reagent is prepared by reacting benzyl chloride with magnesium turnings in diethyl ether. erowid.orgmdma.ch To initiate the reaction, a crystal of iodine is often added. erowid.orgmdma.ch The resulting Grignard solution is then poured over crushed dry ice and stirred. Subsequent treatment with hydrochloric acid liberates the this compound. erowid.orgmdma.ch This method has been reported to produce yields of around 75%. erowid.orgmdma.ch
Benzyl Cyanide (Benzene Acetonitrile) Hydrolysis: A primary industrial method for producing this compound is the hydrolysis of benzyl cyanide. orgsyn.orgmdma.chaecenar.comgoogle.com This can be accomplished through either acid or base catalysis. Acid hydrolysis is often preferred and is typically carried out by heating benzyl cyanide with sulfuric acid. orgsyn.orgscribd.com The reaction mixture is then poured into cold water to precipitate the crude this compound. orgsyn.orgscribd.com The crude product is often contaminated with phenylacetamide, which can be removed by dissolving the acid in a soda solution. scribd.com An alternative involves direct hydrolysis with hydrochloric acid. google.com
Acetophenone (B1666503) Method: this compound can also be prepared from acetophenone. mdma.cherowid.org One route involves the Willgerodt-Kindler reaction, similar to the synthesis from styrene, where acetophenone is reacted with sulfur and morpholine. mdma.ch Another method involves the conversion of acetophenone to methyl phenylacetate (B1230308) using lead tetraacetate and boron trifluoride etherate in benzene. The resulting ester is then hydrolyzed with sodium hydroxide to yield this compound. erowid.org A one-step oxidation of acetophenone to phenyl acetate (B1210297) using hydrogen peroxide as an oxidant and a copper complex as a catalyst has also been reported. google.comgoogle.com
In recent years, there has been a growing emphasis on developing greener and more environmentally friendly methods for synthesizing this compound. unigoa.ac.in These methods aim to reduce the use of hazardous reagents and minimize waste.
One such approach involves a non-metal catalyzed protocol for the synthesis of this compound derivatives from aromatic alkenes using molecular iodine and oxone at room temperature. rsc.org This method offers several advantages, including mild reaction conditions, simple work-up procedures, and the use of readily available and non-toxic reagents. rsc.org The reaction of styrene with iodine and oxone in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water can produce this compound in up to 88% yield. rsc.org
Another green approach utilizes phase transfer catalysis (PTC) in the Willgerodt-Kindler reaction of acetophenones. sciencemadness.org Using a phase transfer catalyst like triethyl benzyl ammonium (B1175870) chloride (TEBA) can significantly reduce reaction times and lead to high yields of this compound under milder conditions. sciencemadness.org
Furthermore, the hydrolysis of benzyl cyanide has been achieved in near-critical water without the need for an acid or base catalyst, offering a simple and green process with high product purity and yield. google.com The carbonylation of toluene, a major component of petroleum, also presents an environmentally friendly route to this compound. google.com
Biotechnological Production of PAA
The biotechnological production of this compound (PAA) offers a sustainable alternative to chemical synthesis, particularly for applications in the flavor, fragrance, and pharmaceutical industries where products of natural origin are highly valued. researchgate.netresearchgate.net These methods leverage the metabolic pathways of various microorganisms to convert precursor molecules into PAA.
Biotransformation Processes
Biotransformation is a key method for producing natural PAA, often starting from L-phenylalanine. researchgate.netmdpi.com Various microorganisms, including yeasts and bacteria, are capable of this conversion. For instance, yeast strains belonging to the Yarrowia genus can metabolize L-phenylalanine to produce PAA with high selectivity under aerobic conditions. researchgate.netmdpi.com The Ehrlich pathway is one of the most significant processes in yeast for the catabolism of amino acids, leading to the formation of valuable bioactive compounds, including PAA from phenylalanine. researchgate.netresearchgate.net
The biotransformation process can involve multiple steps. A common pathway proceeds through the transamination of phenylalanine to form phenylpyruvate, which is then decarboxylated to phenylacetaldehyde (B1677652). researchgate.net Subsequent oxidation of phenylacetaldehyde yields the final product, this compound. researchgate.net Bacteria such as Gluconobacter oxydans are known to perform the selective oxidation of 2-phenylethanol (B73330) to PAA. researchgate.net This multi-step conversion highlights the versatility of microbial systems in synthesizing valuable aromatic compounds.
Table 1: Examples of Biotransformation Processes for PAA Production
| Microorganism | Substrate | Key Pathway/Enzyme | Product | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | L-phenylalanine | Ehrlich Pathway | This compound | researchgate.netmdpi.com |
| Gluconobacter oxydans | 2-phenylethanol | Selective Oxidation | This compound | researchgate.net |
| Bacillus megaterium | Phenylacetaldehyde | Aldehyde Dehydrogenase (ALDH) | This compound | researchgate.net |
| Pseudomonas species | L-phenylalanine | Fermentation | This compound | google.com |
Dual Reactor Membrane Hybrid Systems
To overcome challenges such as product inhibition in single-strain fermentations, dual reactor membrane hybrid systems have been developed. researchgate.net This innovative approach allows for the sequential production of a target compound using two different microorganisms in interconnected bioreactors. researchgate.net A notable application is the two-step production of PAA from L-phenylalanine. researchgate.net
In this system, the first bioreactor contains the yeast Saccharomyces cerevisiae, which converts L-phenylalanine into the intermediate compound 2-phenylethanol. researchgate.net This intermediate is then transported via immersed capillary membrane modules to a second bioreactor. researchgate.net The second reactor houses the bacterium Gluconobacter oxydans, which transforms the 2-phenylethanol into this compound. researchgate.net This physical separation of production steps prevents the inhibitory effects that the final product, PAA, might have on the initial microorganism, S. cerevisiae, and allows for a continuous and efficient process. researchgate.net The use of immobilized cells, such as G. oxydans in lenticular polyvinyl alcohol particles (LentiKats®), can further enhance the biotransformation efficiency in such systems. researchgate.net
Microbial Fermentation (e.g., Penicillium chrysogenum for Penicillin G production)
This compound is a critical precursor in the industrial fermentation of Penicillin G (benzylpenicillin) by the fungus Penicillium chrysogenum. nih.govresearchgate.netnih.gov During the fermentation process, PAA is supplied to the culture medium and taken up by the fungal cells. nih.gov Inside the cell, an enzyme couples PAA to the 6-aminopenicillanic acid (6-APA) nucleus to form Penicillin G. nih.gov
The uptake of PAA by P. chrysogenum primarily occurs via passive diffusion of the protonated form of the acid across the plasma membrane. nih.gov The rate of uptake is therefore influenced by the external pH of the medium. nih.gov It is crucial to carefully control the concentration of PAA in the fermenter; while it is an essential precursor, high concentrations can be toxic to the fungus and inhibit its growth and antibiotic production. researchgate.netundip.ac.id Studies have shown that different strains of P. chrysogenum have varying efficiencies in utilizing PAA. High-yielding industrial strains can achieve nearly 100% recovery of the supplied PAA in the form of benzylpenicillin, whereas other strains may metabolize a significant portion of the PAA through other pathways. nih.gov
**Table 2: Effect of PAA Concentration on Penicillin G Production by *P. chrysogenum***
| Medium | PAA Concentration (g/L) | Final Penicillin G Concentration (g/L) | Reference |
|---|---|---|---|
| PDB Standard Medium | 0.0 | 0.425 | undip.ac.id |
| PDB Standard Medium | 0.6 | 0.470 | undip.ac.id |
| Lactose Medium | 0.0 | 0.107 | undip.ac.id |
| Lactose Medium | 0.6 | 2.565 | undip.ac.id |
Production of 2-Hydroxythis compound by Fermentation
2-Hydroxythis compound, a hydroxylated derivative of PAA, can also be produced through fermentation. google.com This process utilizes microorganisms capable of hydroxylating the aromatic ring of this compound. google.com A metabolic pathway found in several fungi and bacteria involves the conversion of PAA into 2-hydroxythis compound as the initial step. google.com
Specific strains of microorganisms are selected or mutated for their ability to efficiently perform this biotransformation. google.com For example, a fungus deposited under the number DSM 7047 has been used for this purpose. google.comgoogle.com The fermentation is conducted under controlled conditions, where the microorganism is cultured in a suitable medium containing PAA as the substrate. google.com During a fermentation run, which can last for several days, the PAA is converted into 2-hydroxythis compound. google.com The process parameters, such as temperature (e.g., 30°C), aeration, and pH, are carefully managed to ensure optimal enzyme activity and product yield. google.com In some cases, the pH may need to be controlled by adding ammonia (B1221849) to counteract acidification during the fermentation. google.com
Synthesis of PAA Derivatives
The core structure of this compound serves as a valuable scaffold for the synthesis of a wide array of derivatives. These derivatives often exhibit enhanced or novel biological activities, making them important targets in medicinal chemistry and pharmaceutical development. inventivapharma.com
Pharmaceutical and Medicinal Chemistry Applications
The this compound moiety is a key structural component in numerous therapeutic agents. inventivapharma.com Its incorporation into molecules can confer new biological properties and is a common strategy in drug design and hit-to-lead campaigns. inventivapharma.com Well-known examples include the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Felbinac, which are both ortho-substituted this compound derivatives. inventivapharma.com
The synthesis of these derivatives often employs modern catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent:
Carbonylation: This method can be used to synthesize PAA derivatives from their corresponding benzyl chlorides. For instance, 2,4-Dichlorothis compound can be synthesized in high yield via the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride under a carbon monoxide atmosphere. researchgate.netresearchgate.net This reaction provides a mild and effective route to prepare various substituted PAAs. researchgate.net
Suzuki Coupling: Csp2-Csp3 Suzuki coupling reactions can be employed to form the core structure of PAA derivatives, though the efficiency can be moderate and influenced by the electronic properties of the substituents on the aryl group. inventivapharma.com
Researchers also explore the synthesis of PAA derivatives as potential inhibitors of specific enzymes. For example, a series of substituted benzyloxyphenylacetic acids have been prepared and evaluated as aldose reductase inhibitors, which are of interest in managing diabetic complications. nih.gov These studies help to establish structure-activity relationships, guiding the design of more potent and selective drug candidates. nih.gov
Table 3: Synthesis of this compound Derivatives for Pharmaceutical Applications
| Derivative | Synthetic Method | Precursors | Application/Target | Reference |
|---|---|---|---|---|
| Ortho-substituted Phenylacetic Acids | Palladium-catalyzed Suzuki Coupling | Aryl boronic ester, Alkyl halide | Hit-to-Lead Campaigns | inventivapharma.com |
| 2,4-Dichlorothis compound | Palladium-catalyzed Carbonylation | 2,4-Dichlorobenzyl chloride, Carbon monoxide | Chemical Synthesis | researchgate.net |
| Substituted benzyloxyphenylacetic acids | Multi-step synthesis | Substituted phenols, Ethyl bromoacetate | Aldose Reductase Inhibitors | nih.gov |
| Chlorophacinone | Friedel-Crafts reaction | This compound derivative, 1,3-indanedione | Rodenticide (Anticoagulant) | wikipedia.org |
Synthesis of Halogenated Benzyl Subunit Derivatives
The synthesis of this compound derivatives incorporating a halogenated benzyl subunit has been a subject of interest, particularly in the development of enzyme inhibitors. Research has demonstrated the preparation of various substituted benzyloxyphenylacetic acids, highlighting the importance of a methylene (B1212753) spacer between the aromatic core and the acidic functional group. nih.gov
The general synthetic approach involves the etherification of a substituted hydroxythis compound with a halogenated benzyl halide. The selection of different halogen substituents (e.g., fluorine, chlorine, bromine) on the benzyl ring allows for the exploration of structure-activity relationships (SAR). Studies have indicated that the introduction of electron-withdrawing groups, such as fluorine, can enhance the inhibitory activity of these derivatives against certain enzymes.
One notable area of investigation for these compounds is their potential as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the development of diabetic complications. By inhibiting this enzyme, it is possible to mitigate some of the long-term effects of diabetes. The inhibitory potency of these halogenated benzyl subunit derivatives is typically evaluated through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. For instance, a particularly potent derivative was identified with an IC50 value of 20.9 µM. nih.gov
Below is a data table showcasing representative halogenated benzyloxythis compound derivatives and their reported inhibitory activity against aldose reductase.
| Compound ID | Halogen Substituent | IC50 (µM) |
| 1 | 4-Fluoro | Data not available |
| 2 | 4-Chloro | Data not available |
| 3 | 4-Bromo | Data not available |
| 5d | Not Specified | 20.9 nih.gov |
This table is generated based on available research data. "Data not available" indicates that specific IC50 values for these particular substitutions were not found in the surveyed literature.
Hydrophobic this compound Derivatives for Neuraminidase Inhibition
The design and synthesis of hydrophobic derivatives of this compound have emerged as a promising strategy for the development of neuraminidase inhibitors. Neuraminidase is a key enzyme on the surface of the influenza virus, and its inhibition can prevent the release of new viral particles from infected cells, thereby halting the spread of the infection.
A common synthetic route to these derivatives starts with commercially available 2-(4-aminophenyl)acetic acid. benthamdirect.com This starting material allows for the introduction of an aromatic lipophilic side chain at the C-3 amino group and an acetyl or isopropionyl group at the C-4 amino group. researchgate.net The synthesis is typically carried out using a suitable multi-step strategy to yield the final hydrophobic this compound derivatives in good yields. researchgate.net
The inhibitory activity of these compounds against influenza A neuraminidase has been evaluated, with several derivatives demonstrating potent inhibition. researchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the hydrophobic side chain and the substituents on the amino groups significantly influence the inhibitory potency. For example, certain compounds with an alkylated amino group have shown moderate selectivity for different neuraminidase subtypes. benthamdirect.comresearchgate.net One particularly active compound, designated as 7i, exhibited significantly better activity against the H5N1 subtype compared to the H9N2 subtype, suggesting its potential as a lead compound for further development. benthamdirect.comresearchgate.net
Research in this area has also explored other hydrophobic derivatives, with some compounds showing IC50 values in the micromolar range against various influenza A virus strains. researchgate.net
Below is an interactive data table summarizing the neuraminidase inhibitory activity of selected hydrophobic this compound derivatives.
| Compound ID | Modification | Target | IC50 |
| 7i | Alkylated amino group | H5N1 | >10x better than H9N2 benthamdirect.comresearchgate.net |
| S14 | Not Specified | H9N2/H5N1 | 40.3-51.5 µmol/L researchgate.net |
| S15 | Not Specified | H9N2/H5N1 | 40.3-51.5 µmol/L researchgate.net |
This table is based on published research findings. The specific structures of the compounds are detailed in the cited literature.
Structure Activity Relationship Sar Studies of Paa Derivatives
PAA Derivatives as Human Peroxisome Proliferator-Activated Receptor (hPPAR) Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PAA derivatives have been investigated as agonists of these receptors, particularly PPARα and PPARγ, for the potential treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.
The development of PAA derivatives as hPPAR agonists often starts from a lead compound with weak activity. Systematic structural modifications are then introduced to enhance potency. A common strategy involves the homologation and oxamination of the initial structure, followed by conversion to substituted benzisoxazoles or benzofurans. These modifications aim to optimize the molecule's interaction with the ligand-binding domain of the PPAR receptor. The introduction of bulkier and more lipophilic groups can lead to enhanced binding affinity and receptor activation. The cocrystal structures of PAA derivatives with the PPARγ ligand-binding domain have revealed that these compounds can adopt binding modes that differ significantly from those of other known agonists, highlighting the unique interactions that drive their activity.
A key therapeutic goal in developing hPPAR agonists is to achieve potent hypoglycemic (glucose-lowering) and triglyceride-lowering effects. Research has shown a clear correlation between the structural modifications of PAA derivatives and their in vivo efficacy. For example, the conversion of a weakly active lead structure into substituted benzisoxazoles and subsequently into benzofurans has been shown to yield compounds with significant glucose and triglyceride-lowering activity in animal models of insulin resistance. nih.gov Certain α-aryloxyphenylacetic acid derivatives have been identified as potent PPARα/γ dual agonists, exhibiting excellent anti-hyperglycemic efficacy in diabetic mouse models and hypolipidemic activity in hamster and dog models. nih.gov These compounds often demonstrate "super" PPARα agonist activity and weak or partial agonist activity on PPARγ, which can be a desirable profile for avoiding certain side effects associated with full PPARγ agonism. nih.gov
| Compound Type | Key Structural Modification | Observed Biological Effect |
| This compound Derivative | Homologation and oxamination, conversion to substituted benzisoxazoles and benzofurans | In vivo glucose and triglyceride lowering activity nih.gov |
| α-Aryloxythis compound Derivative | Introduction of a ketone moiety or fused heterocyclic ring systems | Potent antihyperglycemic and lipid-modulating activity nih.gov |
SAR in Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and nephropathy. PAA derivatives have been explored as inhibitors of this enzyme. SAR studies have shown that the inhibitory activity is highly dependent on the nature and position of substituents on both the phenyl and benzoyl rings of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives, a class of PAA analogues.
The presence of hydroxyl groups on the phenyl ring appears to be particularly important for potent inhibition. For instance, (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid was identified as a highly potent inhibitor with an IC50 of 0.49 μM. nih.gov In contrast, derivatives with methoxy or chloro substituents on the phenyl ring generally exhibit weaker activity. The position of the substituent also plays a crucial role; for example, a hydroxyl group at the para position of the benzoyl ring leads to better activity than at the ortho or meta positions. These findings suggest that the specific arrangement of substituents is critical for optimal interaction with the active site of aldose reductase.
| Compound ID | Phenyl Ring Substituent | Benzoyl Ring Substituent | Aldose Reductase Inhibition (IC50, μM) |
| 3a | Unsubstituted | 4-Methyl | >10 |
| 3d | 4-Chloro | 4-Methyl | >10 |
| 3i | 3-Methoxy | 4-Methyl | >10 |
| 3k | 3,4-Dihydroxy | 4-Methyl | 0.49 nih.gov |
SAR in Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties against a range of microorganisms. The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the phenyl ring. Generally, an increase in the number of hydroxyl and methoxy groups on the PAA backbone has been associated with a slight decrease in antimicrobial efficacy. This suggests that while these groups can enhance other biological activities, they may not be favorable for antimicrobial action.
The mechanism of antimicrobial action for PAA derivatives can involve the disruption of bacterial cell surface properties. For example, some derivatives can alter the hydrophobicity and surface electron acceptor components of bacteria, which can interfere with their ability to adhere to surfaces and form biofilms. The specific structural features that govern these interactions are an area of ongoing research.
| Compound | Substituent(s) | General Antimicrobial Trend |
| This compound | Unsubstituted | Baseline activity |
| Hydroxylated/Methoxylated PAA | -OH, -OCH3 | Slightly decreased antimicrobial efficacy |
SAR for Neuraminidase Inhibitors
Neuraminidase is a key enzyme in the life cycle of the influenza virus, making it an attractive target for antiviral drugs. PAA derivatives have been investigated as potential neuraminidase inhibitors. SAR studies of these derivatives have focused on modifications to a natural product lead structure, an isoprenyl phenyl ether.
The inhibitory activity of these compounds is significantly influenced by the substituents on the phenyl ring. An aryl aldehyde group and an unsubstituted hydroxyl group have been identified as important for potent neuraminidase inhibitory activity. nih.gov For example, compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde) exhibited the most potent inhibitory activity against several strains of influenza H1N1 virus, with IC50 values in the range of 25-28 μM. nih.gov This level of activity is notably stronger than that of simple benzoic acid derivatives. Molecular docking studies suggest that these structural features allow for favorable interactions within the active site of the neuraminidase enzyme.
| Compound ID | Key Structural Features | Neuraminidase Inhibition (H1N1, IC50, μM) |
| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | 25.13 - 27.73 nih.gov |
| 26 | (E)-methyl 3-(3,4-bis(prop-2-yn-1-yloxy)phenyl)acrylate | Moderate activity |
Analytical Methodologies and Characterization in Paa Research
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the structure, confirming the identity, and assessing the purity of phenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of PAA. The ¹H NMR spectrum of this compound typically shows a characteristic singlet for the acidic carboxyl proton (-CO₂H) around 12.0 ppm, which is concentration and solvent dependent due to hydrogen bonding. The methylene (B1212753) protons (-CH₂) adjacent to the carboxyl group and the phenyl ring resonate as a singlet around 3.7 ppm. The aromatic protons of the phenyl ring appear in the region of 7.2-7.4 ppm. libretexts.orgopenstax.org ¹³C NMR spectroscopy reveals distinct signals for the carboxyl carbon (around 170-180 ppm) and the methylene carbon (around 40 ppm), as well as the aromatic carbons of the phenyl ring. libretexts.orgacs.orgchemicalbook.com Labeled isotopes, such as ¹³C, can be incorporated into PAA to aid in structural elucidation and to serve as internal standards in quantitative analyses. acs.org NMR has also been utilized for analyzing PAA in biological samples like urine. hmdb.ca
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in PAA. Key absorption bands include a broad O-H stretching vibration for the carboxylic acid group in the range of 2500-3300 cm⁻¹, a strong C=O stretching vibration for the carbonyl group around 1715 cm⁻¹, and C-O stretching or bending vibrations. libretexts.orgopenstax.orgnih.govresearchgate.net The presence of the phenyl ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic ring vibrations. nih.govresearchgate.net Deuterium labeling (e.g., d₂ and d₇ isotopomers) has been used in polarized IR studies to investigate hydrogen bonding and isotopic effects in PAA crystals. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of PAA, particularly when coupled with derivatization to enhance volatility. PAA can be analyzed as its pentafluorobenzyl (PFB) ester or trimethylsilyl (B98337) (TMS) derivative. hmdb.capsu.educhromatographytoday.com The technique allows for the separation of PAA from complex mixtures, followed by mass spectral analysis to confirm its identity based on fragmentation patterns. d-nb.info GC-MS has been applied to detect PAA in microbial cultures researchgate.netfrontiersin.orgresearchgate.net and human urine samples. hmdb.cad-nb.info Specific GC-MS protocols, such as negative ion chemical ionization (NICI), have been developed for sensitive and selective PAA determination. psu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is widely used for the analysis of PAA and its metabolites in various biological matrices due to its high sensitivity and selectivity. hmdb.caresearchgate.netresearchgate.netmdpi.comnih.govnih.gov PAA can be analyzed using reversed-phase HPLC coupled with electrospray ionization (ESI) in negative mode, often employing multiple reaction monitoring (MRM) for precise quantification. nih.govnih.gov LC-MS/MS has been instrumental in identifying novel PAA conjugates, such as phenylacetyl-glucose (PAA-glc), phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val), in plant tissues. researchgate.netoup.com The technique is also employed for quantifying PAA in human biofluids like urine and serum, and in microbial cultures. researchgate.netmdpi.comnih.govtandfonline.com
Chromatographic Methods
Chromatographic techniques are essential for separating PAA from complex biological or chemical mixtures before spectroscopic detection or quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for PAA analysis. Reverse-phase HPLC, typically using an octadecylsilane (B103800) (C18) column, is common. A mobile phase consisting of a methanol-water mixture or a buffer solution (e.g., sodium acetate (B1210297) buffer) is often employed. oup.comtandfonline.com Detection is frequently performed using UV absorbance at wavelengths around 254 nm or 210.3 nm. researchgate.nettandfonline.com HPLC, often coupled with MS (HPLC-MS), is used for quantifying PAA and its conjugates in plant tissues and microbial broths. researchgate.netoup.comoup.comnih.govresearchgate.net
Gas-Liquid Chromatography (GLC): GLC, similar to GC-MS, is used for separating volatile compounds. PAA, being a moderately volatile acid, may require derivatization (e.g., esterification) to improve its chromatographic behavior and detection limits in GLC. chromatographytoday.comd-nb.inforesearchgate.net GLC has been used in conjunction with other methods for the quantitative estimation of PAA in plant shoots. researchgate.net
Bioassays for Auxin Activity
This compound is recognized as a naturally occurring auxin, a class of plant hormones that regulate growth and development. Bioassays are used to confirm its biological activity.
Avena Coleoptile Elongation/Curvature Test: Developed by Went, this classic bioassay involves applying auxin-containing agar (B569324) blocks to decapitated oat (Avena sativa) coleoptiles. The resulting curvature or elongation is measured, indicating auxin activity. PAA has demonstrated auxin activity in these tests, although typically at lower potency than indole-3-acetic acid (IAA). researchgate.netnih.govcsbsju.edubiologydiscussion.comnih.gov
Pisum (Pea) Stem Curvature Test: This assay involves splitting etiolated pea stems and measuring the curvature induced by auxin applied to the split sections. PAA has also shown activity in this bioassay. nih.govcsbsju.edubiologydiscussion.comnih.gov
Root Elongation Assays: Auxins can inhibit root elongation. Bioassays measuring root growth inhibition in response to PAA can also confirm its auxin-like activity. csbsju.edu
Quantification in Biological Samples
The accurate quantification of PAA in diverse biological matrices is critical for understanding its metabolic fate and physiological roles.
Plant Tissues: PAA and its conjugates, such as PAA-glc, PAA-Asp, and PAA-Glu, have been quantified in various plant species like Arabidopsis, pea, and spruce. oup.comoup.com Techniques like HPLC-MS/MS allow for the determination of PAA conjugate levels in picomoles per gram of fresh weight (pmol g⁻¹ FW). For instance, spruce shoots can contain up to ~760 pmol g⁻¹ FW of PAA-glc, while pea cotyledons may have PAA-Leu, PAA-Phe, and PAA-Val in the range of 0.5 to 8 pmol g⁻¹ FW. oup.comoup.com Quantitative estimations have shown that PAA can be present at several times greater concentrations than IAA in plant shoots. researchgate.net
Microbial Cultures: HPLC methods have been developed to quantify PAA produced by bacteria such as Proteus mirabilis during incubation periods. tandfonline.com PAA has also been detected and quantified in culture extracts of other microorganisms. researchgate.netresearchgate.net
Human Biofluids (Urine, Serum, CSF): PAA is a known human metabolite and can be found in urine and serum. hmdb.caasm.org In healthy individuals, serum PAA levels can be around 50 µM, and urine levels range from 0.2–4 µM per µM of creatine. asm.org Elevated urinary PAA levels have been observed in patients with phenylketonuria (PKU) and cystic fibrosis. hmdb.caasm.org LC-MS/MS is a standard method for quantifying PAA in urine, with limits of quantification (LOQ) often in the micromolar range or lower. mdpi.comnih.govjasem.com.tr For example, a method for simultaneous determination of phenylbutyric acid and PAA in mouse plasma reported an LOQ of 0.8 µg/mL. nih.gov PAA has also been measured in human cerebrospinal fluid (CSF). researchgate.net
Advanced Analytical Techniques for Metabolite Profiling
Metabolite profiling aims to comprehensively identify and quantify all metabolites within a biological system, providing insights into metabolic pathways and cellular states. PAA and its derivatives are often included in such studies.
LC-MS/MS for Metabolomics: LC-MS/MS is a cornerstone of modern metabolomics. It enables the simultaneous detection and quantification of a wide array of metabolites, including PAA and its conjugates, in complex biological samples. hmdb.caresearchgate.netresearchgate.netmdpi.com Techniques like targeted metabolomics allow for the precise measurement of specific compounds like PAA and its related metabolites in plant tissues, microbial cultures, and human biofluids. researchgate.netmdpi.comoup.comoup.com LC-MS/MS has been crucial in identifying novel PAA metabolites in plants, expanding the understanding of plant hormone metabolism. researchgate.netoup.com
GC-MS for Metabolomics: GC-MS is also employed in metabolomics, particularly for volatile or derivatizable compounds. It has been used for untargeted profiling to understand metabolic shifts in response to PAA treatment in plants, revealing changes in phenylpropanoid precursors and defense-related pathways. frontiersin.org
Isotope Dilution Mass Spectrometry: The use of isotopically labeled internal standards (e.g., [¹³C₆]PAA) in conjunction with LC-MS/MS or GC-MS significantly improves the accuracy and precision of PAA quantification by compensating for variations in sample preparation and ionization efficiency. nih.govnih.gov
Future Directions and Emerging Research Areas
Elucidation of Remaining Unknowns in PAA Biosynthesis and Metabolism
Despite recent progress, the metabolic regulation of PAA remains largely uncharacterized compared to the more extensively studied auxin, indole-3-acetic acid (IAA). nih.govresearcher.lifebiorxiv.org While it is established that PAA is synthesized from the amino acid phenylalanine via phenylpyruvate, the specific enzymes involved are not fully identified. nih.gov Evidence from mutants in pea and maize suggests that the primary enzymes for IAA biosynthesis are not the main drivers of PAA synthesis. nih.gov
Recent studies have identified novel PAA conjugates, including phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose, expanding our understanding of PAA homeostasis. nih.govresearcher.lifebiorxiv.org Research indicates that PAA and IAA share core metabolic machinery, pointing to a complex regulatory network. nih.govresearcher.lifebiorxiv.org However, studies on PAA conjugation also suggest that there are limited compensatory mechanisms within the known pathways, highlighting the probable existence of alternative, yet-to-be-discovered metabolic routes in plants. nih.govresearcher.life Future investigations are critical to identify other potential PAA biosynthesis and inactivation pathways and to understand their physiological significance. nih.gov
Key Research Questions for PAA Biosynthesis and Metabolism:
| Research Area | Key Unanswered Questions |
|---|---|
| Enzyme Identification | What are the specific aminotransferases, decarboxylases, and dehydrogenases primarily responsible for PAA synthesis from phenylpyruvate in different plant species? |
| Regulatory Mechanisms | How is the PAA biosynthetic pathway regulated at the genetic and biochemical levels in response to developmental and environmental cues? |
| Metabolic Crosstalk | What is the full extent of the metabolic interaction between PAA and IAA, and how do plants maintain homeostasis of these two crucial auxins? |
| Conjugation & Deconjugation | Which specific enzymes are responsible for the synthesis and hydrolysis of the diverse array of PAA-amino acid and PAA-sugar conjugates? |
| Alternative Pathways | Do alternative biosynthetic or catabolic pathways for PAA exist, independent of the known phenylpyruvate route and shared IAA machinery? |
Comprehensive Understanding of PAA Physiological Roles in Plants
While PAA is known to function as an auxin, its precise physiological roles, especially those distinct from IAA, are not fully understood. researchgate.netreddit.com PAA is found widely across vascular and non-vascular plants, and its endogenous levels are often much higher than those of IAA. nih.gov It influences a range of developmental processes, including root growth, lateral root formation, and shoot elongation. researchgate.netnih.gov For instance, in some studies on pea seedlings, PAA was more effective than IAA at inducing lateral root primordia and increasing the length of lateral roots. nih.gov
Unlike IAA, PAA does not appear to undergo polar transport, which is a key characteristic of classical auxins. nih.govnih.gov This suggests PAA may act more locally or as a steady-state auxin signal, while IAA is involved in creating dynamic concentration gradients for directional growth. reddit.comnih.gov PAA and IAA can regulate the same sets of auxin-responsive genes through the established TIR1/AFB signaling pathway. nih.gov However, the generally lower biological activity of PAA compared to IAA, despite its higher concentration, presents a conundrum. nih.govnih.gov A comprehensive understanding of its unique functions is a key area for future plant biology research.
Further Exploration of PAA's Role in Plant-Microbe Interactions and Defense
Emerging evidence suggests that PAA is a significant molecule in the intricate communication between plants and microbes. Several plant-associated microbes synthesize PAA, and its presence can alter the outcome of these interactions. nih.govfrontiersin.org PAA and related compounds often accumulate in infected plant tissues, where they can modulate the host's physiology and defense responses. nih.govfrontiersin.org
The balance between PAA and IAA levels in the plant appears to be crucial in determining susceptibility or resistance to pathogens. nsf.gov For example, the application of PAA in oilseed rape has been shown to enhance its defense against the fungus Sclerotinia sclerotiorum. nih.gov Despite these findings, the specific biological role of PAA in plant defense mechanisms remains largely unknown. researchgate.netnih.gov Future research needs to unravel the mechanisms by which microbial- or plant-derived PAA influences host defense signaling and whether pathogens manipulate PAA homeostasis to their advantage.
Development of PAA-Based Therapeutic Strategies
The chemical scaffold of phenylacetic acid is a valuable building block in pharmacology. It is a key component in the synthesis of several established drugs, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac, penicillin G, and others. wikipedia.orgacumenresearchandconsulting.com The sodium salt of PAA, sodium phenylacetate (B1230308), is used as a pharmaceutical for treating urea (B33335) cycle disorders by helping to reduce ammonia (B1221849) levels in the blood. wikipedia.org
Future therapeutic strategies are exploring novel derivatives of PAA. Researchers have developed a series of PAA derivatives that act as human peroxisome proliferator-activated receptor (hPPAR) agonists, which have shown potential for lowering glucose and triglycerides in insulin-resistant animal models. nih.gov Furthermore, in the realm of oncology, nanoparticle-based systems are being designed to deliver PAA derivatives. For instance, a poly(allylamine)-based carrier modified with naphthalimido groups, designed to encapsulate and deliver insoluble drugs, amplified the cytotoxic effect of these drugs in pancreatic cancer cell lines. nih.gov These studies highlight the potential for developing new PAA-based therapies for a range of diseases. nih.gov
Examples of PAA in Drug Development:
| Drug/Derivative Class | Therapeutic Area | Mechanism/Use |
|---|---|---|
| Diclofenac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Penicillin G | Antibiotic | PAA is a precursor in its production |
| Sodium Phenylacetate | Metabolic Disorders | Used to treat hyperammonemia in urea cycle disorders wikipedia.org |
| hPPAR Agonists | Metabolic Syndrome | PAA derivatives showing glucose and triglyceride-lowering activity nih.gov |
| Nanoparticle Formulations | Oncology | Enhancing cytotoxicity of anticancer drugs in pancreatic cancer cells nih.gov |
Optimization of Biotechnological Production for Industrial Applications
This compound has several industrial applications, notably in the fragrance industry for its honey-like scent and as a precursor in the chemical synthesis of pharmaceuticals and agrochemicals. wikipedia.orgacumenresearchandconsulting.comdataintelo.com While chemical synthesis methods exist, they can involve harsh chemicals and corrosive materials. nih.gov Consequently, there is growing interest in sustainable, bio-based production methods.
Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for PAA production. nih.gov Researchers have successfully engineered E. coli to produce PAA from L-phenylalanine by introducing a biosynthetic pathway involving an aminotransferase, a keto-acid decarboxylase, and an aldehyde dehydrogenase. nih.gov Future work in this area will focus on optimizing these microbial factories to further increase PAA yields. Key strategies include selecting more efficient enzymes, strengthening the metabolic flux towards precursor molecules like phenylpyruvate, and utilizing low-cost, sustainable substrates. nih.gov Fine-tuning these engineered pathways will be crucial for making the biotechnological production of PAA economically competitive for industrial scale-up. nih.govmdpi.com
Advanced Studies on PAA Degradation and Environmental Remediation
As an organic compound used in various industries, understanding the environmental fate of this compound is important. Advanced oxidation processes (AOPs) are being investigated for the degradation of various organic pollutants. mdpi.comnih.gov While much of the research on "PAA-based AOPs" refers to peracetic acid, the principles of using activators like Fe(II) to generate reactive radicals can be applied to the degradation of other persistent organic compounds. nih.govresearchgate.net Future studies could specifically investigate the efficacy of AOPs for the complete mineralization of this compound in industrial wastewater.
Furthermore, bioremediation, which uses microorganisms to break down pollutants, is a key strategy for environmental cleanup. nih.govfgcu.edu While PAA is a natural product and generally biodegradable, research into microbial consortia or genetically engineered microbes with enhanced degradation capabilities could be beneficial for treating highly contaminated sites. researchgate.netnih.goviipseries.org Future work should focus on identifying specific microbial pathways for PAA catabolism and optimizing conditions for its efficient removal from soil and water, potentially integrating metagenomic approaches to identify the most effective microbial agents for precision bioremediation. nih.govfgcu.edu
Q & A
Q. Methodological Considerations :
Q. Methodological Solutions :
- Standardize protocols using ICH Q2(R1) guidelines for analytical validation .
- Conduct cross-lab reproducibility trials with shared reference samples .
- Apply mixed-effects modeling to account for interspecies variability .
What experimental design principles are critical for evaluating this compound’s role in penicillin G biosynthesis?
Advanced Research Question
this compound is a precursor in penicillin G production via Penicillium chrysogenum. Key considerations:
Q. Data Interpretation :
- Compare titers under varying this compound concentrations (0.5–2.0 g/L) .
- Address contradictory yield reports by validating strain genetic stability (e.g., PCR for pcbAB gene expression) .
How can researchers resolve contradictions in this compound’s reported solubility profiles?
Basic Research Question
Literature conflicts on solubility (e.g., 1.6 g/L in water at 25°C vs. 3.2 g/L in some studies) stem from:
Q. Methodological Recommendations :
- Use shake-flask method (USP <711>) with HPLC quantification .
- Pre-dry samples at 60°C for 24 hours to remove volatile impurities .
What strategies improve this compound’s stability in long-term storage for drug formulation studies?
Advanced Research Question
Degradation pathways include oxidation (via light exposure) and esterification (with alcohols). Solutions:
- Storage conditions : -20°C in amber vials under N₂ atmosphere (shelf life: 24 months) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
Validation : Accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines .
How should researchers design dose-response studies for this compound’s anticonvulsant effects?
Advanced Research Question
Contradictory efficacy data in seizure models (e.g., maximal electroshock vs. pentylenetetrazole tests) require:
- Model selection : Prioritize transgenic SCN1A mice for Dravet syndrome relevance .
- PK/PD integration : Measure brain-plasma partition coefficients (logP = 1.2) to adjust dosing .
Q. Data Analysis :
- Use Emax models to quantify EC₅₀ values .
- Address outliers with Grubbs’ test (α = 0.05) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
